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Core Science & Biosynthesis

Foundational

Technical Guide: Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate in Advanced Drug Design

Executive Summary In the landscape of modern targeted oncology, functionalized piperidines serve as critical structural motifs. Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate has emerged as a high-value synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted oncology, functionalized piperidines serve as critical structural motifs. Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate has emerged as a high-value synthetic intermediate, most notably in the development of TNG462, a next-generation Protein Arginine Methyltransferase 5 (PRMT5) inhibitor 1. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic protocol designed for scalability and high stereochemical fidelity.

Chemical Identity & Quantitative Data

Understanding the core physical properties is essential for downstream purification and reaction design. The compound exists both as a racemate and as enantiopure forms (e.g., the (S)-enantiomer), which drastically alters its application in stereospecific drug synthesis .

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate
CAS Number (Racemic) 1569839-14-0 2
CAS Number (S-Isomer) 1572246-00-4 []()
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
Physical State Yellow solid 1
SMILES CC1CCC(=O)N(C1)C(=O)OC(C)(C)C

Structural Significance & Mechanistic Role

In medicinal chemistry, the tert-butoxycarbonyl (Boc) protected lactam is not merely a synthetic placeholder; it is a strategic necessity. The Boc group deactivates the lactam nitrogen, preventing unwanted N-alkylation or N-acylation during subsequent functionalizations (e.g., cross-coupling or alpha-deprotonation).

This specific scaffold was utilized to synthesize TNG462, a highly potent MTA-cooperative PRMT5 inhibitor [[1]](). Cancers with MTAP deletions accumulate methylthioadenosine (MTA). TNG462 leverages this by cooperatively binding to the PRMT5-MTA complex, inducing synthetic lethality specifically in tumor cells while sparing healthy tissue 3.

PRMT5_Pathway MTAP MTAP Deletion (Cancer Phenotype) MTA MTA Accumulation (Metabolite) MTAP->MTA Induces Complex PRMT5-MTA Complex (Vulnerable State) MTA->Complex Binds PRMT5 PRMT5 Enzyme (Target) PRMT5->Complex Forms Lethality Synthetic Lethality (Tumor Cell Death) Complex->Lethality Pathway Blockade Inhibitor TNG462 / Derivatives (Contains Target Scaffold) Inhibitor->Complex Cooperatively Binds

Fig 1: PRMT5/MTA cooperative binding pathway targeted by derivatives of the title compound.

Self-Validating Synthetic Methodology

The synthesis of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate relies on the nucleophilic acyl substitution of 5-methylpiperidin-2-one using Di-tert-butyl dicarbonate (Boc2O). Because lactams are inherently poor nucleophiles due to resonance stabilization of the nitrogen lone pair, a nucleophilic catalyst is mandatory 3.

Causality of Experimental Choices:
  • Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) attacks Boc2O to form a highly electrophilic N-tert-butoxycarbonylpyridinium intermediate. This overcomes the high activation energy barrier of the weakly nucleophilic lactam.

  • Solvent (DCM): Dichloromethane is a polar aprotic solvent that fully solubilizes the reagents without competing as a nucleophile (unlike water or alcohols).

  • Temperature (21 °C): The reaction is mildly exothermic. Maintaining room temperature prevents thermal decomposition of Boc2O into isobutylene and CO2 before the reaction completes.

Step-by-Step Protocol
  • System Preparation: Flame-dry a round-bottom flask under inert atmosphere (N2 or Argon). Add (S)-5-methylpiperidin-2-one (15.0 g, 79.5 mmol, 1.0 eq) and DMAP (972 mg, 7.95 mmol, 0.1 eq) to the flask 3.

  • Solvation: Dissolve the mixture in anhydrous DCM (500 mL) to achieve a ~0.16 M concentration, ensuring optimal collision frequency without excessive heat generation.

  • Electrophile Addition: Add Boc2O (17.36 g, 79.5 mmol, 1.0 eq) dropwise at 21 °C. In-Process Control (IPC): Observe slight gas evolution (CO2) indicating the activation of the Boc group.

  • Reaction Monitoring: Stir the mixture at 21 °C for 1 hour. Validate completion via TLC (staining with Ninhydrin or KMnO4) or LC-MS, looking for the disappearance of the starting lactam mass.

  • Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize DMAP. Extract the aqueous layer with DCM (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product as a yellow solid [[1]]().

Synthesis_Workflow Lactam 5-Methylpiperidin-2-one (1.0 eq) Product tert-Butyl 5-methyl-2- oxopiperidine-1-carboxylate Lactam->Product N-Acylation Catalyst DMAP (0.1 eq) Nucleophilic Catalyst Intermediate N-Boc-pyridinium Active Intermediate Catalyst->Intermediate Attacks Boc2O Reagent Boc2O (1.0 eq) Electrophile Reagent->Intermediate Solvent DCM Solvent (Polar Aprotic) Solvent->Intermediate Solubilizes Intermediate->Product Transfers Boc

Fig 2: DMAP-catalyzed N-Boc protection workflow of 5-methylpiperidin-2-one.

Analytical Characterization

To establish absolute trustworthiness in the synthetic output, analytical validation is required. The following 1H NMR data confirms the successful installation of the Boc group and the integrity of the piperidine ring 1.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 1.42 (s, 9H) — Diagnostic peak for the tert-butyl protons of the Boc group.

    • δ 0.96 (d, J = 6.6 Hz, 3H) — Methyl group at the C5 position.

    • δ 1.74–1.86 (m, 1H), 1.87–1.97 (m, 1H), 2.30–2.39 (m, 2H), 2.98–... — Piperidine ring protons.

The appearance of the sharp 9H singlet at 1.42 ppm is the primary self-validating marker that the protection was successful.

References

  • Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion. Journal of Medicinal Chemistry - ACS Publications. 1

  • WO2022026892A1 - Piperidin-1-yl-n-pyrydine-3-yl-2-oxoacetamide derivatives useful for the treatment of mtap-deficient and/or mta-accumulating cancers. Google Patents. 3

  • (S)-tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate | 1572246-00-4. Sigma-Aldrich.

  • 1140510-99-1 | tert-Butyl 2-oxoazetidine-1-carboxylate. BLD Pharm.2

Sources

Exploratory

1H NMR and 13C NMR spectra data for tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate Introduction & Mechanistic Overview tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (CAS: 1569839-14-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate

Introduction & Mechanistic Overview

tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (CAS: 1569839-14-0) is a highly valued synthetic intermediate in modern medicinal chemistry. It serves as a critical chiral building block in the development of PRMT5 inhibitors—such as TNG462 and TNG908—which are designed to selectively target MTAP-deleted cancers through synthetic lethality ().

From an analytical perspective, the functionalization of the piperidin-2-one ring with a 5-methyl group introduces a chiral center that significantly impacts the 3D conformation of the molecule. This stereocenter breaks the magnetic equivalence of adjacent protons, resulting in a complex and highly diagnostic Nuclear Magnetic Resonance (NMR) spectral profile. This guide provides a comprehensive breakdown of the synthetic protocol, the causality behind the 1 H and 13 C NMR assignments, and the self-validating workflows required to ensure structural integrity during drug development.

Synthetic Protocol & Self-Validating Workflow

The N-Boc protection of 5-methylpiperidin-2-one requires specific catalytic conditions. Because the lactam nitrogen is weakly nucleophilic due to resonance stabilization with the adjacent carbonyl, standard alkylation conditions are insufficient.

Step-by-Step Methodology
  • Initiation: Dissolve (S)-5-methylpiperidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) and triethylamine (TEA, 1.0 - 3.0 eq). Causality: DMAP acts as a nucleophilic catalyst. It attacks di-tert-butyl dicarbonate (Boc 2​ O) to form a highly reactive acylpyridinium intermediate, which rapidly transfers the Boc group to the weakly nucleophilic lactam nitrogen ().

  • Protection: Add Boc 2​ O (1.0 - 1.2 eq) dropwise at room temperature. Stir for 1-3 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract the organic layer with DCM, wash with brine, and dry over Na 2​ SO 4​ .

  • Purification: Isolate via flash column chromatography (silica gel, petroleum ether/MTBE gradient) to yield the product as a solid.

G SM 5-methylpiperidin-2-one Reaction N-Boc Protection (RT, 1-3 h) SM->Reaction Reagents Boc2O, DMAP Et3N, DCM Reagents->Reaction Product tert-butyl 5-methyl-2- oxopiperidine-1-carboxylate Reaction->Product Validation NMR & LC-MS Validation Product->Validation

Workflow for the synthesis and spectral validation of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate.

1 H NMR Spectral Data & Causality

The 1 H NMR spectrum of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate is defined by the stereochemical influence of the C5 chiral center. In a standard 400 MHz acquisition, the 19 protons of the molecule exhibit distinct splitting patterns ().

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Rationale
5-CH 3​ 0.96Doublet (d)3H6.6Shielded methyl group split by the C5 methine proton.
Boc-CH 3​ 1.42Singlet (s)9H-Highly equivalent tert-butyl protons, characteristic sharp singlet.
C4-H 2​ 1.74 – 1.86Multiplet (m)1H-Pseudo-axial proton adjacent to the chiral C5 center.
C5-H 1.87 – 1.97Multiplet (m)1H-Methine proton coupling with 5-CH 3​ , C4-H 2​ , and C6-H 2​ .
C3-H 2​ 2.30 – 2.39Multiplet (m)2H-Alpha to the carbonyl group, resulting in deshielding.
C6-H a​ 2.98 – 3.11Multiplet (m)1H-Diastereotopic proton alpha to the nitrogen (pseudo-axial).
C6-H b​ ~3.55 – 3.65Multiplet (m)1H-Diastereotopic proton alpha to the nitrogen (pseudo-equatorial).
Mechanistic Insight: Diastereotopic Splitting

The most complex feature of this spectrum is the behavior of the C6 methylene protons. Because they are adjacent to the chiral center at C5, they are diastereotopic (magnetically non-equivalent). One proton is situated in a pseudo-axial position, while the other is pseudo-equatorial. This results in two distinct multiplets rather than a single integrated peak, a phenomenon critical for validating the intact ring structure.

NMR_Logic C5 Chiral Center (C5) C6 C6 Methylene Protons C5->C6 Induces asymmetry Diastereotopic Diastereotopic Splitting (Magnetic Non-Equivalence) C6->Diastereotopic Shift1 H_a: ~3.05 ppm Diastereotopic->Shift1 Shift2 H_b: ~3.60 ppm Diastereotopic->Shift2

Causality of diastereotopic splitting at the C6 position due to the C5 chiral center.

13 C NMR Spectral Data & Causality

The 13 C NMR spectrum provides a self-validating map of the carbon framework. The assignments are heavily influenced by the α, β, and γ substituent effects of the 5-methyl group compared to the des-methyl base structure (tert-butyl 2-oxopiperidine-1-carboxylate) ().

Table 2: Estimated 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
5-CH 3​ ~17.0CH 3​ Aliphatic methyl carbon.
Boc-CH 3​ ~27.7CH 3​ Three equivalent methyl carbons of the tert-butyl group.
C4 ~28.8CH 2​ β-shifted by the C5 methyl group.
C5 ~32.3CHMethine carbon, shifted downfield due to the α-methyl effect.
C3 ~32.7CH 2​ α to carbonyl, slight γ-shielding from the C5 methyl.
C6 ~55.1CH 2​ α to nitrogen, β-shifted (+9 ppm) by the C5 methyl group.
Boc-C q​ ~82.5CQuaternary carbon of the tert-butyl group, deshielded by oxygen.
Boc-C=O ~152.5C=OCarbamate carbonyl, characteristic shift due to cross-conjugation.
C2 (C=O) ~171.2C=OLactam carbonyl, highly deshielded.
Mechanistic Insight: Carbon Shielding and Deshielding
  • Carbonyl Resonance: The lactam carbonyl (C2) appears highly deshielded at ~171.2 ppm, while the carbamate (Boc) carbonyl is shifted upfield to ~152.5 ppm due to the cross-conjugation of the oxygen lone pairs.

  • Beta-Shift at C6: The addition of the methyl group at C5 induces a strong +9 ppm β-effect on the adjacent C6 carbon, shifting it from ~46.1 ppm in the des-methyl analog to ~55.1 ppm. This shift is a definitive marker that the methyl group is correctly positioned at C5.

Experimental NMR Acquisition Protocols

To ensure high-fidelity data reproduction and prevent artifact generation, the following parameters must be strictly adhered to during acquisition:

  • Sample Preparation: Dissolve 15-20 mg of analyte in 0.6 mL of DMSO- d6​ or CDCl 3​ for 1 H NMR; use 40-50 mg for 13 C NMR. Use 0.05% v/v TMS as an internal standard.

  • Relaxation Delay (D1): Set a minimum of 2.0 seconds for 1 H to ensure accurate integration of the 9H Boc singlet. For 13 C, extend D1 to 2.5 seconds to allow full relaxation of the quaternary Boc carbon (Boc-C q​ ), which lacks attached protons for dipole-dipole relaxation.

  • Temperature: 298 K. While N-Boc amides can sometimes exhibit rotameric broadening due to restricted C-N bond rotation, the cyclic nature of the piperidin-2-one ring geometrically locks the conformation, typically yielding sharp resonances at room temperature.

References

  • Google Patents. "Piperidin-1-yl-n-pyrydine-3-yl-2-oxoacetamide derivatives useful for the treatment of mtap-deficient and/or mta-accumulating cancers" (WO2022026892A1).
  • Journal of Medicinal Chemistry. "Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion". Available at:[Link]

  • Angewandte Chemie International Edition. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts". Available at:[Link]

  • White Rose eTheses Online. "Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry". Available at:[Link]

Foundational

Crystal Structure and Stereochemistry of tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate: A Critical Intermediate in PRMT5 Inhibitor Development

The advent of MTA-cooperative PRMT5 inhibitors represents a paradigm shift in precision oncology, specifically for targeting MTAP-deleted cancers. At the structural core of leading clinical-stage molecules—such as TNG908...

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Author: BenchChem Technical Support Team. Date: April 2026

The advent of MTA-cooperative PRMT5 inhibitors represents a paradigm shift in precision oncology, specifically for targeting MTAP-deleted cancers. At the structural core of leading clinical-stage molecules—such as TNG908 and TNG462—lies a heavily optimized, chiral piperidine pharmacophore [1]. The synthesis of this core relies entirely on the precise stereochemical and electronic manipulation of a critical intermediate: tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate .

This technical guide deconstructs the crystallographic implications, stereochemical architecture, and validated synthetic workflows surrounding this intermediate, providing drug development professionals with a mechanistic blueprint for piperidine-derived PRMT5 inhibitors.

Stereochemical Architecture and Causality

The biological efficacy of PRMT5 inhibitors is exquisitely sensitive to the stereochemistry of the piperidine core. The starting material, (S)-5-methylpiperidin-2-one, contains a predefined stereocenter at the C5 position. When this lactam is functionalized at the C2 position to build the final drug molecule, the resulting relationship between the C2 and C5 substituents dictates target binding.

The Trans Imperative

Biochemical assays demonstrate a profound stereochemical preference for the trans-(2R, 5S) configuration. For instance, the enantiopure trans-(2R, 5S) isomer of early TNG908 precursors exhibits a peptide displacement IC50 of 2 µM, whereas the corresponding 1S isomer plummets in activity to 33 µM [1].

Causality: The trans geometry forces the 5-methyl group into an axial-like trajectory when bound within the PRMT5 active site. This specific spatial orientation is non-negotiable; it creates a highly localized steric clash with the PRMT5 backbone, which is the foundational mechanism for the drug's selectivity (detailed in Section 3).

Experimental Workflow: A Self-Validating Protocol

Unprotected lactams are notoriously resistant to nucleophilic attack due to the strong resonance stabilization of the amide bond. To synthesize the trans-piperidine core, the C2 carbonyl must first be activated. This is achieved by installing a tert-butyloxycarbonyl (Boc) group, which delocalizes the nitrogen lone pair and significantly increases the electrophilicity of the ring carbonyl [2].

Protocol: Synthesis of (S)-tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate

Objective: N-acylation of the lactam to enable downstream diastereoselective Grignard addition.

  • Preparation: In an oven-dried, nitrogen-purged flask, dissolve (S)-5-methylpiperidin-2-one (15.0 g, 79.5 mmol) in anhydrous dichloromethane (DCM, 500 mL).

  • Catalysis: Add 4-dimethylaminopyridine (DMAP, 972 mg, 7.95 mmol, 0.1 equiv).

    • Mechanistic Note: DMAP acts as a hypernucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with Boc₂O, accelerating the reaction significantly compared to standard amine bases.

  • Acylation: Add Di-tert-butyl dicarbonate (Boc₂O, 18.3 mL, 79.5 mmol, 1.0 equiv) dropwise at 21 °C [3].

    • In-Process Validation: Mild effervescence (CO₂ gas evolution) will be observed. The reaction mixture must remain a clear solution without precipitation.

  • Monitoring: Stir for 1 hour at 21 °C.

    • In-Process Validation: Validate completion via TLC (Hexanes/EtOAc 7:3). The highly polar starting material (low Rf) must completely convert to a higher Rf spot corresponding to the Boc-protected lactam.

  • Quench & Extraction: Dilute the mixture with 10% aqueous HCl (100 mL) to protonate and partition the DMAP into the aqueous phase. Separate the organic DCM layer.

  • Washing & Drying: Wash the organic layer with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to yield the product as a yellow solid (approx. 53% yield).

  • Analytical Validation (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): The integration and shifts must show exactly: δ 1.42 (s, 9H) confirming the Boc group; δ 0.96 (d, J = 6.6 Hz, 3H) confirming the 5-methyl group; and multiplets at 1.74–1.97 (2H) and 2.30–2.39 (2H) corresponding to the intact piperidine ring protons[2].

Workflow A (S)-5-methylpiperidin-2-one (Starting Material) B Boc2O, DMAP DCM, 21°C (N-Acylation) A->B C (S)-tert-butyl 5-methyl-2- oxopiperidine-1-carboxylate (Activated Intermediate) B->C D Grignard Addition & Imine Reduction (Stereoselective) C->D E trans-(2R,5S)-piperidine (Target Pharmacophore) D->E

Synthetic workflow of lactam activation for stereoselective downstream functionalization.

Crystallographic Analysis and Mechanistic Impact

While the intermediate (S)-tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate is an isolated solid, its ultimate structural validation is observed in the X-ray co-crystal structures of the final drug molecules bound to the PRMT5·MTA complex (e.g., PDB entries 8VET, 8VEU, 8VEW) [1].

The Glu435 Rotamer Constraint

In a wild-type PRMT5 enzyme, the residue Glu435 adopts a conformation that allows the universal methyl donor, S-adenosylmethionine (SAM), to bind. However, in MTAP-deleted cancers, the metabolite MTA accumulates and binds to PRMT5.

When the trans-(2R, 5S)-piperidine core (derived from our intermediate) enters the binding pocket, the 5-methyl group acts as a structural wedge. It exerts immense steric pressure on Glu435, forcing it to rotate into a new conformation (a specific rotamer) [1]. This forced rotamer physically blocks the SAM binding pocket. Consequently, the inhibitor can only bind if MTA is present to stabilize the alternative pocket geometry, yielding the 15- to 60-fold selectivity for MTAP-deleted cells over wild-type cells.

Mechanism cluster_0 PRMT5 Binding Pocket (PDB: 8VET) I trans-(2R,5S)-Piperidine Core M 5-Methyl Group I->M presents G Glu435 Residue M->G Steric Pressure (Forces Rotamer) S SAM Binding Site G->S Blocks Access T MTA (Methylthioadenosine) G->T Cooperative Binding

Mechanism of 5-methyl steric pressure forcing the Glu435 rotamer to block SAM binding.

Quantitative Structure-Activity Relationship (SAR)

The downstream functionalization of the tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate intermediate has yielded several clinical and pre-clinical candidates. The table below summarizes how modifications to the core—and the strict adherence to the trans stereochemistry—impact pharmacological potency and selectivity.

Table 1: Pharmacological Impact of Piperidine Stereochemistry and Substitution

CompoundPiperidine Core StereochemistryHAP1 MTAP-null GI₅₀ (nM)Selectivity (WT / null)Structural / Mechanistic Note
TNG908 (1R) trans-(2R, 5S)10015-foldBaseline clinical candidate; optimal Glu435 steric clash [1].
Compound 1S cis or trans-(2S, 5R)>10,000 (est)N/ABiochemical peptide displacement IC₅₀ drops drastically from 2 µM to 33 µM due to loss of optimal pocket geometry [1].
Compound 3 trans-(2R, 5S)6262-foldCyclopropyl substitution enhances van der Waals contacts, improving both potency and selectivity [2].
Compound 8 trans-(2R, 5S)1800<10-foldtert-butyl substitution exceeds pocket size limits, causing detrimental steric clashes and reducing potency[2].

Conclusion

The synthesis and structural integrity of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate are not merely procedural stepping stones; they are the fundamental determinants of efficacy in modern PRMT5 inhibitors. By utilizing Boc-activation to force diastereoselective additions, chemists can lock in the trans-(2R, 5S) geometry. This absolute stereochemistry translates directly into a precise crystallographic interaction—specifically the forced rotation of Glu435—which is the mechanistic basis for the synthetic lethality observed in MTAP-deleted oncology models.

References

  • Cottrell, K. M., et al. "Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers." Journal of Medicinal Chemistry, ACS Publications, 2024. Available at:[Link]

  • Maxwell, J. P., et al. "Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion." Journal of Medicinal Chemistry, ACS Publications, 2025. Available at:[Link]

  • "WO2022026892A1 - Piperidin-1-yl-n-pyrydine-3-yl-2-oxoacetamide derivatives useful for the treatment of mtap-deficient and/or mta-accumulating cancers." Google Patents, 2022.
Exploratory

Mechanism of Formation for tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate: A Technical Guide

Executive Summary tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (commonly referred to as N-Boc-5-methylvalerolactam) is a highly specialized synthetic intermediate utilized extensively in modern drug discovery. Most...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (commonly referred to as N-Boc-5-methylvalerolactam) is a highly specialized synthetic intermediate utilized extensively in modern drug discovery. Most notably, it serves as a foundational building block in the synthesis of highly potent, MTA-cooperative PRMT5 inhibitors (such as TNG462), which are currently under clinical investigation for the targeted treatment of MTAP-deleted cancers 1.

This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for its formation, detailing the transition from the precursor 5-methyl-1H-pyridin-2-one to the final N-Boc protected lactam.

Retrosynthetic Strategy and Pathway Overview

The synthesis of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate is typically achieved via a highly efficient two-step sequence:

  • Reduction: Catalytic hydrogenation of the aromatic 5-methyl-1H-pyridin-2-one to yield the saturated lactam, 5-methylpiperidin-2-one 2.

  • Protection: Electrophilic N-tert-butoxycarbonylation (Boc protection) of the lactam nitrogen using di-tert-butyl dicarbonate (Boc₂O) and the hypernucleophilic catalyst 4-dimethylaminopyridine (DMAP) 3.

Pathway A 5-Methyl-1H-pyridin-2-one B 5-Methylpiperidin-2-one A->B H2, Pd(OH)2/C MeOH, 50°C C tert-Butyl 5-methyl-2-oxopiperidine- 1-carboxylate B->C Boc2O, DMAP DCM, 21°C

Figure 1: Two-step synthetic workflow for the target N-Boc lactam.

Core Mechanistic Deep Dive

The Challenge of Lactam Nucleophilicity

Unlike standard aliphatic amines, the nitrogen atom in a lactam ring (such as 5-methylpiperidin-2-one) is a remarkably poor nucleophile. This deficiency arises from amide resonance, where the nitrogen's lone pair is heavily delocalized into the adjacent carbonyl group's π-system. Consequently, standard Boc protection conditions (Boc₂O paired with a mild base like triethylamine) are kinetically sluggish or entirely ineffective. To overcome this activation barrier, DMAP is strictly required to alter the reaction pathway 4.

DMAP-Catalyzed Boc Protection Mechanism

The formation of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate proceeds via a highly reactive, transient intermediate 4, 5:

  • Electrophile Activation: DMAP acts as a nucleophilic catalyst, rapidly attacking the carbonyl carbon of Boc₂O. This displaces a tert-butyl carbonate leaving group and generates an ultra-electrophilic N-Boc-pyridinium species. This step is almost instantaneous and highly exothermic 4.

  • Nucleophilic Attack: The weakly nucleophilic lactam nitrogen attacks the activated carbonyl of the N-Boc-pyridinium intermediate. This forms the desired C–N bond and ejects DMAP, successfully regenerating the catalyst.

  • Deprotonation and Decarboxylation: The displaced tert-butyl carbonate anion acts as a base, abstracting the proton from the newly formed protonated N-Boc lactam. The resulting tert-butyl hydrogen carbonate is highly unstable and spontaneously decomposes into carbon dioxide (CO₂) gas and tert-butanol 4.

Mechanism DMAP DMAP Catalyst Intermediate N-Boc-pyridinium Intermediate DMAP->Intermediate Attacks Boc2O Boc2O Boc2O Boc2O->Intermediate Leaves t-Bu-carbonate Intermediate->DMAP Catalyst Regenerated Product tert-Butyl 5-methyl-2- oxopiperidine-1-carboxylate Intermediate->Product Attacked by Lactam Byproducts CO2 (gas) + t-BuOH Intermediate->Byproducts Decarboxylation Lactam 5-Methylpiperidin-2-one Lactam->Product

Figure 2: Catalytic cycle of the DMAP-mediated Boc protection mechanism.

Experimental Protocols: Self-Validating Systems

The following methodologies are engineered to ensure high yield and reproducibility, incorporating critical safety and kinetic controls.

Protocol A: Synthesis of 5-Methylpiperidin-2-one (Hydrogenation)

Rationale: Palladium hydroxide on carbon (Pearlman's catalyst) is utilized due to its superior activity in reducing aromatic heterocycles compared to standard Pd/C [[2]]().

  • Preparation: In a high-pressure autoclave, dissolve 5-methyl-1H-pyridin-2-one (1.0 eq, e.g., 934.7 mmol) in anhydrous methanol (1000 mL) 2.

  • Catalyst Addition: Add 5% Palladium hydroxide on carbon (Pd(OH)₂/C) (approx. 0.11 eq) 2. Self-Validation Check: Ensure the reactor is thoroughly purged with inert gas (N₂ or Ar) prior to introducing hydrogen to prevent combustion.

  • Reaction: Pressurize the autoclave to 100 atm with hydrogen gas and heat the mixture to 50 °C 2. Stir vigorously for 12 hours.

  • Workup: Cool the reactor to ambient temperature and carefully vent the hydrogen gas. Filter the mixture through a pad of Celite to remove the catalyst. Evaporate the methanolic filtrate in vacuo to afford the crude 5-methylpiperidin-2-one 2.

Protocol B: Synthesis of tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate

Rationale: The reaction generates stoichiometric amounts of CO₂ gas. It must never be performed in a sealed system to prevent overpressurization and potential rupture 4.

  • Preparation: In a round-bottom flask equipped with a venting needle or bubbler, dissolve 5-methylpiperidin-2-one (1.0 eq, e.g., 79.5 mmol) in anhydrous dichloromethane (DCM, 500 mL) 3.

  • Catalyst Addition: Add DMAP (0.1 eq, 7.95 mmol) to the solution 3.

  • Electrophile Addition: Cool the mixture to 21 °C. Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) dropwise3. Causality: The reaction between DMAP and Boc₂O is nearly instantaneous and highly exothermic, producing rapid gas evolution. Dropwise addition controls the rate of CO₂ generation [[4]]().

  • Reaction: Stir the reaction mixture at 21 °C for 1 hour 3. Self-Validation Check: Cessation of bubbling (CO₂ evolution) is a primary physical indicator of reaction completion, which should be confirmed by TLC or LC-MS.

  • Workup: Wash the organic layer with mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to quench and remove the DMAP, followed by a brine wash. Dry over Na₂SO₄, filter, and concentrate to yield the target N-Boc lactam 3.

Quantitative Data & Analytics

The table below summarizes the critical reaction parameters and expected outcomes for the two-step workflow based on established pharmaceutical scale-up procedures.

ParameterStep 1: HydrogenationStep 2: Boc Protection
Substrate 5-Methyl-1H-pyridin-2-one5-Methylpiperidin-2-one
Reagents H₂, Pd(OH)₂/CBoc₂O, DMAP
Solvent Methanol (MeOH)Dichloromethane (DCM)
Temperature 50 °C21 °C
Pressure / Atmosphere 100 atm H₂Ambient (Vented for CO₂)
Reaction Time 12 hours1 hour
Primary Byproducts None (Atom economical)CO₂ (gas), tert-butanol
Kinetic Bottleneck Aromatic ring disruptionActivation of Boc₂O by DMAP

References

1.[4] Title: Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry Source: commonorganicchemistry.com URL:

2.[5] Title: Boc Protection Mechanism (Boc2O + Base + DMAP) - Common Organic Chemistry Source: commonorganicchemistry.com URL:

3.[3] Title: WO2022026892A1 - Piperidin-1-yl-n-pyrydine-3-yl-2-oxoacetamide derivatives useful for the treatment of mtap-deficient and/or mta-accumulating cancers Source: google.com URL:

4.[1] Title: Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion Source: acs.org URL:

5.[2] Title: WO2022026892A1 - Piperidin-1-yl-n-pyrydine-3-yl-2-oxoacetamide derivatives useful for the treatment of mtap-deficient and/or mta-accumulating cancers (Synthesis Steps) Source: google.com URL:

Sources

Foundational

Thermodynamic stability of Boc-protected lactams like tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate

An In-depth Technical Guide to the Thermodynamic Stability of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate Introduction: The Role of Boc-Protected Lactams in Modern Synthesis In the landscape of pharmaceutical devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate

Introduction: The Role of Boc-Protected Lactams in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, lactams (cyclic amides) are privileged scaffolds, forming the core of numerous bioactive compounds. The six-membered δ-valerolactam (piperidine-2-one) ring, in particular, is a common motif. Protecting the lactam nitrogen is often a crucial step in a synthetic sequence, enabling selective functionalization at other positions. The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous amine-protecting groups, prized for its stability across a wide range of nucleophilic and basic conditions, yet readily cleaved under specific acidic or thermal protocols.[1][2]

This guide provides an in-depth analysis of the thermodynamic stability of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate, a representative Boc-protected δ-lactam. Understanding the intrinsic stability of such building blocks is paramount for researchers in drug development, as it dictates storage conditions, reaction compatibility, and purification strategies, and informs the design of robust analytical methods.[3] We will explore the structural and electronic factors governing its stability, delineate its primary degradation pathways, and provide validated experimental protocols for its assessment, grounded in the principles of forced degradation studies mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4]

Molecular Structure and Conformational Landscape

The thermodynamic stability of a molecule is intrinsically linked to its three-dimensional structure. tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate is composed of a piperidine-2-one ring N-functionalized with a bulky Boc group and C-functionalized with a methyl group at the 5-position.

  • Piperidine Ring Conformation : Like cyclohexane, the six-membered piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain. This is the most stable arrangement.

  • Influence of N-Boc Group : The N-Boc group is sterically demanding. Due to its size, it significantly influences the conformational dynamics. The rotation around the N-C(O) bond of the carbamate can be slow on the NMR timescale, sometimes leading to broadened signals.[5] More importantly, the presence of the Boc group can induce A(1,3) strain (pseudoallylic strain) if a substituent is present at the 2-position, potentially forcing that substituent into an axial orientation.[6] In this case, with a substituent at the 5-position, the primary steric interactions are with the axial hydrogens.

  • 5-Methyl Group Preference : The methyl group at the C5 position will strongly prefer an equatorial orientation within the chair conformation to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens on the ring. This preference is a key driver of the molecule's ground-state energy and overall stability.[7]

The combination of these factors results in a well-defined, low-energy ground state, which is the foundation of the molecule's inherent thermodynamic stability.

Fundamental Drivers of Stability

Several key factors contribute to the stability of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate.

  • Low Ring Strain : Six-membered rings like piperidine are considered to have minimal ring strain compared to smaller lactams, such as the highly strained and reactive four-membered β-lactams.[8] This lack of strain energy means there is no significant thermodynamic driving force for ring-opening reactions under neutral conditions.

  • Amide Resonance : The lactam functionality is stabilized by resonance, where the lone pair of the nitrogen atom delocalizes into the carbonyl group. This imparts partial double-bond character to the C-N bond, increasing its strength and lowering the reactivity of the carbonyl carbon towards nucleophiles compared to a ketone.

  • Steric Shielding : The bulky tert-butyl group provides a degree of steric hindrance around the carbamate functionality and, to a lesser extent, the lactam ring, potentially slowing the approach of nucleophiles.[1]

  • Electronic Nature of the Boc Group : The Boc group is electronically versatile. While the carbonyl oxygen can be protonated under acidic conditions, making the group labile, under neutral or basic conditions, it is relatively inert.[2] It protects the nitrogen lone pair from participating in undesired side reactions.

Potential Degradation Pathways and Mechanisms

Despite its general stability, the molecule is susceptible to degradation under specific stress conditions. Understanding these pathways is the primary objective of forced degradation studies, which are essential for developing stability-indicating analytical methods.[9][10]

Acid-Catalyzed Degradation

This is the most significant liability for this class of compounds. Two primary reactions can occur under acidic conditions.

  • Boc Deprotection (Primary Pathway) : The Boc group is designed to be removed by acid. The mechanism involves protonation of the carbamate carbonyl oxygen, followed by cleavage of the C-O bond to release the highly stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to yield 5-methylpiperidine-2-one.[11] This is typically the dominant and fastest degradation pathway in acidic media.

  • Lactam Hydrolysis (Secondary Pathway) : The lactam amide bond can also be hydrolyzed under acidic conditions, though this is generally a slower process than Boc deprotection. The mechanism involves protonation of the lactam carbonyl, making it more electrophilic for attack by water, leading to ring opening to form an amino acid derivative.[8]

cluster_0 Acid-Catalyzed Degradation Start Boc-Lactam ProtonatedBoc Protonated Boc Group Start->ProtonatedBoc Fast RingOpened Ring-Opened Amino Acid (Minor Degradant) Start->RingOpened Slow, Harsh Conditions H_ion H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Loss of t-Bu⁺ tBu t-Bu⁺ ProtonatedBoc->tBu DeprotectedLactam 5-Methyl-2-oxopiperidine (Major Degradant) CarbamicAcid->DeprotectedLactam Fast Decarboxylation CO2 CO₂ CarbamicAcid->CO2 H2O H₂O

Caption: Primary acid-catalyzed degradation pathway via Boc deprotection.

Base-Catalyzed Degradation

The Boc group is renowned for its stability under basic conditions.[2] Therefore, the principal degradation pathway in a basic medium is the hydrolysis of the lactam ring.

  • Lactam Hydrolysis : This reaction proceeds via nucleophilic attack of a hydroxide ion on the lactam carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond to generate the corresponding ring-opened amino acid salt. The rate of this hydrolysis is dependent on the concentration of the base and the temperature.[12]

cluster_1 Base-Catalyzed Degradation Start_Base Boc-Lactam Tetrahedral Tetrahedral Intermediate Start_Base->Tetrahedral Nucleophilic Attack OH_ion OH⁻ RingOpened_Base Ring-Opened Amino Acid Salt (Primary Degradant) Tetrahedral->RingOpened_Base Ring Opening

Caption: Base-catalyzed degradation proceeds via lactam ring hydrolysis.

Thermal Degradation

The Boc group can be removed thermally, without the need for acidic reagents.[13] This process, however, typically requires high temperatures (often >150 °C).[13]

  • Thermolytic Elimination : The mechanism is believed to be a concerted elimination reaction, where the Boc group fragments into isobutylene, carbon dioxide, and the deprotected amine (5-methylpiperidine-2-one).[14][15] The required temperature can be substrate-dependent, and prolonged exposure to high heat may cause other, less specific decomposition reactions.

Oxidative and Photolytic Degradation
  • Oxidation : The molecule lacks highly susceptible moieties for oxidation, such as phenols or sulfides. However, degradation can be forced with strong oxidizing agents like hydrogen peroxide, potentially leading to complex decomposition products.

  • Photolysis : Exposure to high-energy UV light can potentially induce degradation, although the molecule does not contain strong chromophores that would suggest high photosensitivity. Photostability testing is nonetheless a standard part of forced degradation studies as per ICH guidelines.[4]

A Practical Guide to Stability Assessment

A systematic evaluation of a compound's stability is achieved through forced degradation (or stress testing) studies . The goal is to induce 5-20% degradation to ensure that degradation products are detectable without excessively consuming the main compound.[4][16] These studies are fundamental to the development of a stability-indicating analytical method —a method capable of separating and quantifying the intact drug substance from its degradation products.[17]

cluster_2 Forced Degradation Workflow Compound Prepare Stock Solution of Boc-Lactam Control Control Sample (t=0, no stress) Compound->Control Stress Apply Stress Conditions Compound->Stress Analysis Analyze Samples by Stability-Indicating HPLC Control->Analysis Acid Acidic (e.g., 0.1 M HCl, 60°C) Stress->Acid Base Basic (e.g., 0.1 M NaOH, 60°C) Stress->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Stress->Oxidative Thermal Thermal (e.g., 80°C, solid & solution) Stress->Thermal Photo Photolytic (ICH light conditions) Stress->Photo Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Data Identify & Quantify Degradants Assess Mass Balance Elucidate Pathways Analysis->Data

Caption: A typical experimental workflow for forced degradation studies.

Experimental Protocols

Objective : To assess the stability of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate under various stress conditions.

Materials :

  • tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

Protocol 1: Hydrolytic Stability

  • Sample Preparation : Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acidic Stress : Add 1 mL of the stock solution to a vial containing 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Basic Stress : Add 1 mL of the stock solution to a vial containing 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

  • Neutral Stress : Add 1 mL of the stock solution to a vial containing 1 mL of water.

  • Incubation : Place all vials in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).

  • Quenching : For the acidic sample, neutralize with an equivalent amount of NaOH before analysis. For the basic sample, neutralize with HCl.

  • Analysis : Analyze all samples by HPLC.

Protocol 2: Oxidative Stability

  • Prepare a sample at 0.5 mg/mL in a 3% solution of hydrogen peroxide.

  • Keep the sample at room temperature, protected from light.

  • Withdraw aliquots at specified time points and analyze by HPLC.

Protocol 3: Thermal Stability

  • Solid State : Place approximately 10 mg of the solid compound in an open vial in an oven at 80°C. At specified time points, dissolve the solid for HPLC analysis.

  • Solution State : Prepare a solution of the compound at 0.5 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water) and incubate at 60°C. Analyze at specified time points.

Analytical Methodologies for Stability Monitoring

A robust analytical method is crucial for accurately assessing stability. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[18]

Recommended Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates compounds based on polarity and is highly effective for monitoring the purity of Boc-protected compounds and their more polar degradants.[19][20]

ParameterRecommended ConditionRationale
Instrumentation HPLC system with UV or Photodiode Array (PDA) DetectorPDA allows for peak purity assessment and detection across multiple wavelengths.
Column C18, 4.6 x 150 mm, 3.5 µmA standard C18 column provides excellent retention and resolution for this type of molecule.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for any amine-containing species.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% to 90% B over 20 minutesA gradient elution is necessary to separate the relatively nonpolar parent compound from potentially much more polar degradation products (like the deprotected lactam or ring-opened acid).
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection 210 nmThe amide and carbamate chromophores absorb at low UV wavelengths.
Injection Vol. 10 µLStandard injection volume.
Data Analysis and Interpretation
  • Purity Calculation : The purity of the stressed sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.[20]

  • Identification of Degradants : Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for identifying the molecular weights of degradation products, which helps in elucidating their structures and confirming the degradation pathways.[18]

  • Mass Balance : A key aspect of a good stability study is achieving mass balance, where the sum of the assay of the parent compound and the levels of all degradation products should remain constant throughout the study.[17]

Summary of Stability Data

The following table illustrates a typical data summary from a forced degradation study.

Stress ConditionDuration% DegradationMajor Degradation Products
0.1 M HCl24h @ 60°C~18%5-Methyl-2-oxopiperidine
0.1 M NaOH24h @ 60°C~8%Ring-opened amino acid salt
3% H₂O₂24h @ RT< 2%Minor, unidentified polar species
Heat (Solid)48h @ 80°C< 1%None detected
Heat (Solution)48h @ 60°C< 2%Trace of 5-Methyl-2-oxopiperidine
Light (ICH)7 days< 1%None detected

Conclusion

tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate exhibits high thermodynamic stability under neutral, mildly oxidative, and photolytic conditions, as well as moderate thermal stress. This robustness is attributed to its low ring strain, resonance-stabilized lactam structure, and the steric and electronic properties of the Boc protecting group.

The primary liability of the molecule is its susceptibility to acid-catalyzed degradation , which proceeds rapidly via deprotection of the Boc group. To a lesser extent, it will undergo base-catalyzed hydrolysis of the lactam ring. This stability profile makes it a versatile intermediate for syntheses that avoid strongly acidic conditions. The systematic application of forced degradation studies, coupled with a robust, stability-indicating HPLC method, is essential for fully characterizing its behavior and ensuring its quality and suitability in the rigorous environment of pharmaceutical research and development.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Symbiosis. Retrieved April 7, 2026, from [Link][16]

  • Rawat, T., & Pandey, I.P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved April 7, 2026, from [Link][9]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved April 7, 2026, from [Link][21]

  • Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. Retrieved April 7, 2026, from [Link][10]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved April 7, 2026, from [Link][4]

  • George, A. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved April 7, 2026, from [Link][3]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved April 7, 2026, from [Link][18]

  • Page, M. I. (2015, February 16). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. Retrieved April 7, 2026, from [Link][22]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (n.d.). Lab Manager. Retrieved April 7, 2026, from [Link][23]

  • Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link][24]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. (n.d.). RSC Publishing. Retrieved April 7, 2026, from [Link][25]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved April 7, 2026, from [Link][2]

  • Thermal Methods. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved April 7, 2026, from [Link][13]

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link][5]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, October 11). RSC Publishing. Retrieved April 7, 2026, from [Link][7]

  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. Retrieved April 7, 2026, from [Link][17]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). PMC. Retrieved April 7, 2026, from [Link][6]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (2019, January 21). Vapourtec. Retrieved April 7, 2026, from [Link][15]

  • Alcohol Catalysis in Boc Protection of Primary Amines. (n.d.). WuXi Biology. Retrieved April 7, 2026, from [Link][26]

  • Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. (2000, June 20). Journal of the American Chemical Society. Retrieved April 7, 2026, from [Link][27]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021, August 16). MDPI. Retrieved April 7, 2026, from [Link][12]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC. Retrieved April 7, 2026, from [Link][28]

  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. Retrieved April 7, 2026, from [Link][11]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). Organic Process Research & Development. Retrieved April 7, 2026, from [Link][29]

  • Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. (2010, May 12). Journal of the American Chemical Society. Retrieved April 7, 2026, from [Link][30]

  • Nucleophilicity and ring strain (cyclic amines). (2021, October 5). Reddit. Retrieved April 7, 2026, from [Link][31]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. (n.d.). Canadian Journal of Chemistry. Retrieved April 7, 2026, from [Link][8]

  • Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. (2013, August 12). MDPI. Retrieved April 7, 2026, from [Link][32]

  • Supplementary information. (n.d.). Retrieved April 7, 2026, from [Link][33]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (n.d.). ACS Omega. Retrieved April 7, 2026, from [Link]

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Exploratory

Safety data sheet (SDS) and handling guidelines for tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate

Comprehensive Safety Data and Handling Guidelines for tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate in Drug Discovery Executive Summary & Strategic Context In modern medicinal chemistry, the precision of synthetic in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety Data and Handling Guidelines for tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate in Drug Discovery

Executive Summary & Strategic Context

In modern medicinal chemistry, the precision of synthetic intermediates dictates the efficacy and safety of downstream active pharmaceutical ingredients (APIs). tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (CAS: 1569839-14-0 for the racemate; 1572246-00-4 for the S-enantiomer) is a heavily utilized Boc-protected lactam[1][2]. It serves as a critical foundational building block in the synthesis of next-generation, MTA-cooperative PRMT5 inhibitors—most notably TNG462—which are engineered to selectively induce synthetic lethality in MTAP-deleted cancers[3][4].

This technical whitepaper provides drug development professionals with an authoritative guide on the physicochemical profiling, safety data sheet (SDS) handling protocols, and validated experimental methodologies for this vital intermediate.

Physicochemical Profiling & Structural Characterization

Understanding the baseline properties of this intermediate is essential for predicting its behavior during synthesis, purification, and storage. The bulky tert-butoxycarbonyl (Boc) group significantly alters the polarity and nucleophilicity of the piperidone ring, making it highly soluble in organic solvents while rendering the nitrogen unreactive to unwanted electrophilic attacks.

Table 1: Physicochemical Properties and Identifiers

PropertyValue
Chemical Name tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate
CAS Registry Number 1569839-14-0 (Racemic) / 1572246-00-4 (S-enantiomer)[1][2]
Molecular Formula C11H19NO3[5]
Molecular Weight 213.28 g/mol
SMILES Code O=C(N1C(CCC1)=O)OC(C)(C)C (S-enantiomer)[6]
Storage Conditions Sealed in dry, 2-8°C, protected from light[6]
Self-Validating Structural Characterization

To maintain a self-validating experimental system, successful Boc-protection must be confirmed prior to downstream coupling. The 1H NMR (400 MHz, DMSO-d6) spectrum provides an internal checkpoint for product integrity. The emergence of a massive 9-proton singlet at δ 1.42 ppm confirms the incorporation of the tert-butyl group, while the methyl doublet appears at δ 0.96 (d, J = 6.6 Hz, 3H)[7][8].

Safety Data Sheet (SDS) & Hazard Assessment

Handling tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate requires strict adherence to Globally Harmonized System (GHS) safety protocols[6].

GHS Classification & Hazard Statements

  • Signal Word: Warning[6]

  • H302: Harmful if swallowed[6].

  • H315: Causes skin irritation[6].

  • H319: Causes serious eye irritation[6].

Causality of Hazards: The lipophilicity imparted by the Boc group facilitates rapid dermal penetration. Once across the epidermal layer, the electrophilic nature of the lactam carbonyl can interact with biological nucleophiles, leading to the localized inflammatory responses characterized by H315 and H319.

Precautionary Measures & PPE Protocols

  • P264 & P280: Wash skin thoroughly after handling and mandate the use of nitrile gloves, chemical splash goggles, and a standard laboratory coat[6].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do[6].

Experimental Methodologies: Synthesis & Utilization Workflows

Synthesis Protocol: Boc-Protection of 5-Methylpiperidin-2-one

The generation of this intermediate relies on the selective N-protection of the corresponding lactam. The following methodology yields the product efficiently at ambient temperatures[7][8].

Step-by-Step Methodology:

  • Preparation: Dissolve (S)-5-methylpiperidin-2-one (1.0 equiv) in anhydrous dichloromethane (DCM)[7].

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) to the stirring solution[7].

  • Reagent Addition: Dropwise add Di-tert-butyl dicarbonate (Boc2O) (1.0 equiv) while maintaining the reaction vessel at 21 °C[7].

  • Reaction: Stir the mixture continuously at 21 °C for 1 hour[7].

  • Workup: Concentrate the resulting solution under reduced pressure. Purify the crude mixture via silica gel chromatography to yield the product as a yellow solid (approx. 53% yield)[7][8].

Causality Behind Experimental Choices:

  • Why DMAP? The lactam nitrogen is highly resonance-stabilized and poorly nucleophilic. DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It attacks Boc2O to form a highly electrophilic N-Boc-pyridinium intermediate. This drastically lowers the activation energy, allowing the weakly nucleophilic lactam to attack and acquire the Boc group at room temperature.

  • Why DCM? Dichloromethane is a non-polar, aprotic solvent that readily dissolves both the lactam and the Boc anhydride without acting as a competing nucleophile (unlike water or alcohols).

SynthesisWorkflow Reactant 5-Methylpiperidin-2-one (Starting Material) Reagents Boc2O + DMAP in DCM Reactant->Reagents Reaction Stir at 21°C for 1 Hour Reagents->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product tert-Butyl 5-methyl-2- oxopiperidine-1-carboxylate Workup->Product

Workflow for the Boc-protection of 5-methylpiperidin-2-one.

Downstream Application: PRMT5 Synthetic Lethality

Once synthesized, this intermediate is functionalized to create MTA-cooperative PRMT5 inhibitors. In approximately 10-15% of human cancers, the MTAP gene is deleted, leading to the cellular accumulation of the metabolite methylthioadenosine (MTA)[3][4]. Inhibitors derived from this intermediate (such as TNG462) are designed to bind cooperatively with this accumulated MTA directly into the PRMT5 enzyme pocket[3]. This locks the enzyme in an inactive state, triggering selective cancer cell death while sparing healthy cells that do not accumulate MTA[3][9].

SyntheticLethality MTAP_Loss MTAP Gene Deletion (Cancer Cell) MTA_Accum MTA Accumulation (Endogenous Metabolite) MTAP_Loss->MTA_Accum PRMT5_Complex PRMT5•MTA Complex (Sensitized State) MTA_Accum->PRMT5_Complex Lethality Selective Cancer Cell Death (Synthetic Lethality) PRMT5_Complex->Lethality Methylation Blockade Inhibitor MTA-Cooperative Inhibitor (Derived from Intermediate) Inhibitor->PRMT5_Complex Binds Cooperatively

Logical relationship of PRMT5 inhibition in MTAP-deleted cancer cells.

Storage, Stability, and Disposal Protocols

  • Storage Best Practices: The compound must be stored in a dark, dry environment at 2-8°C[6]. The Boc protecting group is highly sensitive to strong acids (e.g., Trifluoroacetic acid, HCl). It must be strictly isolated from acidic vapors in the storage facility to prevent premature, spontaneous deprotection back to the free lactam.

  • Disposal: Do not discharge into aqueous waste streams. Dissolve the compound in a combustible solvent and incinerate in a licensed facility equipped with an afterburner and chemical scrubber, ensuring compliance with local environmental regulations.

References

  • Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion. Journal of Medicinal Chemistry.
  • 1572246-00-4 | tert-Butyl (S)
  • Piperidin-1-yl-n-pyrydine-3-yl-2-oxoacetamide derivatives useful for the treatment of mtap-deficient and/or mta-accumulating cancers (WO2022026892A1).

Sources

Foundational

Scaffolding Synthetic Lethality: The Discovery and Synthesis of MTA-Cooperative PRMT5 Inhibitors via tert-Butyl 5-Methyl-2-oxopiperidine-1-carboxylate Derivatives

Introduction: The MTAP-PRMT5 Synthetic Lethality Axis The discovery of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate derivatives is inextricably linked to one of the most significant breakthroughs in precision oncolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The MTAP-PRMT5 Synthetic Lethality Axis

The discovery of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate derivatives is inextricably linked to one of the most significant breakthroughs in precision oncology: targeting the MTAP-PRMT5 synthetic lethality axis[1].

The gene encoding methylthioadenosine phosphorylase (MTAP) is homozygously deleted in approximately 10–15% of all human cancers, often co-deleted with the tumor suppressor CDKN2A[2]. MTAP is a critical enzyme in the methionine salvage pathway. Its deletion leads to the intracellular accumulation of its substrate, methylthioadenosine (MTA)[1]. MTA is structurally analogous to S-adenosylmethionine (SAM), the universal methyl donor utilized by Protein Arginine Methyltransferase 5 (PRMT5)[1].

While traditional PRMT5 inhibitors are SAM-competitive and inhibit the enzyme equally in healthy and cancerous cells (leading to narrow therapeutic indices), MTA accumulation in MTAP-null cells creates a unique vulnerability[3]. MTA binds to PRMT5, forming a PRMT5·MTA binary complex. Next-generation inhibitors, such as the clinical candidates TNG908 and TNG462, are designed to bind cooperatively and exclusively to this PRMT5·MTA complex, sparing healthy cells and achieving profound synthetic lethality[2][4].

The structural core enabling this selective binding is derived from the chiral intermediate (S)-tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate .

G MTAP_Del MTAP Gene Deletion (Cancer Cell) MTA_Acc MTA Accumulation (Substrate Buildup) MTAP_Del->MTA_Acc Loss of function PRMT5_MTA PRMT5·MTA Complex (Altered State) MTA_Acc->PRMT5_MTA Binds to PRMT5 Inhibitor TNG908 / TNG462 (MTA-Cooperative Binding) PRMT5_MTA->Inhibitor Sensitizes to Lethality Synthetic Lethality (Selective Cell Death) Inhibitor->Lethality Inhibits PRMT5

Mechanism of synthetic lethality via MTAP deletion and MTA-cooperative PRMT5 inhibition.

Structural Biology & Rational Design

The transition from high-throughput screening (HTS) hits to clinical candidates required precise spatial engineering. The piperidine ring, derived from tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate, acts as the central architectural scaffold[2].

Causality in Structural Design:

  • The 5-Methyl Group (Steric Pressure): X-ray cocrystal structures (e.g., PDB 8VET) reveal that the 5-methyl group of the piperidine ring exerts critical steric pressure[3]. This pressure reinforces a specific rotamer of the Glu435 residue in PRMT5. The repositioned Glu435 engages Tyr334 and Lys333, physically occluding the SAM-binding pocket and locking the enzyme in an inactive state[1].

  • The 2-Position Functionalization: The lactam carbonyl of the oxopiperidine intermediate allows for downstream functionalization, typically introducing a pyridine ring. This pyridine sits in a π-stack "sandwich" between Phe327 and Trp579 of PRMT5, while its nitrogen forms a critical hydrogen bond with Glu444[3][4].

Chemical Synthesis: A Self-Validating Protocol

The synthesis of the core scaffold begins with the Boc-protection of (S)-5-methylpiperidin-2-one to yield (S)-tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate[2]. Because lactam nitrogens are highly resonance-stabilized and poorly nucleophilic compared to standard amines, standard Boc-protection conditions are insufficient.

Step-by-Step Methodology: Boc-Protection of the Lactam Core

Objective: Install a tert-butyloxycarbonyl (Boc) protecting group to activate the lactam for downstream coupling, utilizing a nucleophilic catalyst to overcome low intrinsic reactivity[4].

Reagents & Causality:

  • Starting Material: (S)-5-methylpiperidin-2-one (scaffold foundation).

  • DMAP (4-Dimethylaminopyridine): Essential nucleophilic acyl transfer catalyst. DMAP attacks Di-tert-butyl dicarbonate (Boc₂O) to form a highly reactive N-Boc-pyridinium intermediate, bypassing the poor nucleophilicity of the lactam.

  • TEA (Triethylamine): Acts as a Brønsted base to deprotonate the lactam, driving the equilibrium toward the product[4].

  • DCM (Dichloromethane): Aprotic solvent that stabilizes the transition state without solvolyzing the reagents.

Self-Validating Workflow:

  • Preparation: To a solution of (S)-5-methylpiperidin-2-one (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration), add TEA (3.0 equiv) and DMAP (0.1 to 1.0 equiv, depending on desired kinetics)[4].

    • In-Process Control (IPC) 1: Ensure complete dissolution to form a homogenous, clear solution at 20 °C.

  • Activation: Add Boc₂O (2.0 equiv) dropwise to control the evolution of CO₂ gas.

  • Reaction Monitoring: Stir the mixture at 20 °C for 1 to 12 hours[2][4].

    • IPC 2 (Self-Validation): Monitor via LC-MS (ELSD or MS detection, as the lactam lacks a strong UV chromophore). The reaction is deemed complete when the mass signal for the starting material ( [M+H]+ ) is fully replaced by the Boc-protected product mass.

  • Quench & Workup: Dilute the reaction with 10% aqueous HCl[2].

    • Causality: The acidic wash selectively protonates DMAP and TEA, partitioning them into the aqueous layer while the neutral Boc-lactam remains in the organic DCM layer.

    • IPC 3: Check the pH of the aqueous layer (pH < 2) to ensure complete removal of basic catalysts.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to yield (S)-tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate.

Synthesis SM (S)-5-methylpiperidin-2-one (Starting Material) Reagents Boc2O, DMAP, TEA DCM, 20°C, 1-12h SM->Reagents Intermediate (S)-tert-Butyl 5-methyl- 2-oxopiperidine-1-carboxylate Reagents->Intermediate Boc Protection Coupling Functionalization (Pyridine & Benzothiazole addition) Intermediate->Coupling Scaffold Building Product TNG908 / TNG462 (Clinical Candidates) Coupling->Product Final Assembly

Workflow for the synthesis of TNG908/TNG462 using the piperidine intermediate.

Pharmacological Profiling & Quantitative Data

The successful integration of the tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate scaffold led to the discovery of TNG908, a brain-penetrant clinical candidate[3]. Subsequent optimization of the peripheral functional groups (while maintaining the core piperidine stereochemistry) yielded TNG462, a next-generation inhibitor with significantly enhanced potency and selectivity[2].

The quantitative evolution of these derivatives is summarized below:

Pharmacological ParameterTNG908 (First Generation)TNG462 (Next Generation)
Target Complex PRMT5·MTAPRMT5·MTA
HAP1 MTAP-null Viability (GI₅₀) 100 nM< 10 nM
Selectivity (MTAP WT vs. Null) 15-fold> 30-fold
Blood-Brain Barrier (BBB) Penetrant Yes (Optimized for CNS tumors)Optimized DMPK profile
Clinical Stage Phase I/IIPhase I/II

Data synthesized from the pharmacological profiling of Tango Therapeutics' clinical candidates[2][4].

Conclusion

The discovery of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate derivatives represents a masterclass in rational drug design. By leveraging a simple, chirally pure lactam intermediate, medicinal chemists were able to construct a scaffold that perfectly exploits the unique steric environment of the PRMT5·MTA complex. This targeted approach not only validates the concept of synthetic lethality in MTAP-deleted cancers but also establishes a robust chemical methodology for future peptidomimetic and heterocyclic drug discovery.

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Protocols & Analytical Methods

Method

Application Note: Utilizing (S)-tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate in the Discovery of MTA-Cooperative PRMT5 Inhibitors

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals. Executive Summary & Scientific Context In the landscape of precision oncology, targeting vulnerabilities created by...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals.

Executive Summary & Scientific Context

In the landscape of precision oncology, targeting vulnerabilities created by passenger gene deletions has emerged as a powerful therapeutic strategy. The deletion of the MTAP (methylthioadenosine phosphorylase) gene occurs in 10–15% of all human cancers, leading to the intracellular accumulation of the metabolite methylthioadenosine (MTA)[1]. This accumulation creates a synthetic lethal vulnerability: MTA binds to the enzyme PRMT5 (Protein Arginine Methyltransferase 5), creating a unique PRMT5•MTA complex that is absent in healthy cells[2].

The chiral building block (S)-tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate (CAS: 1572246-00-4)[3] has proven to be a critical intermediate in the synthesis of next-generation, MTA-cooperative PRMT5 inhibitors. Most notably, it forms the structural core of Vopimetostat (TNG462) , a highly potent clinical-stage inhibitor developed by Tango Therapeutics[1]. The 5-methyl-2-oxopiperidine scaffold is not merely a structural spacer; its specific (S)-stereocenter and piperidine conformation are mechanistically essential for driving deep, cooperative binding into the PRMT5•MTA pocket, achieving a 45-fold selectivity for MTAP-deleted cancer cells over wild-type cells[2].

Pathway MTAP MTAP Gene Deletion (10-15% Human Cancers) MTA MTA Accumulation (Intracellular) MTAP->MTA Metabolic block Complex PRMT5•MTA Complex (Vulnerable Target) MTA->Complex PRMT5 PRMT5 Enzyme PRMT5->Complex MTA binding Inhibitor TNG462 Binding (Piperidine Core) Complex->Inhibitor Cooperative affinity Lethality Synthetic Lethality (Tumor Cell Death) Inhibitor->Lethality SDMA Inhibition

Fig 1. Mechanism of MTA-cooperative PRMT5 inhibition leveraging synthetic lethality.

Quantitative Profiling: TNG462 vs. First-Generation Inhibitors

The incorporation of the functionalized piperidine core derived from (S)-tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate significantly improves both the pharmacokinetic (DMPK) properties and the biochemical potency of the resulting API compared to first-generation brain-penetrant molecules like TNG908[4].

Table 1: Comparative In Vitro and Clinical Profile of PRMT5 Inhibitors

Pharmacological ParameterTNG908 (First-Generation)Vopimetostat / TNG462 (Next-Generation)
Mechanism of Action MTA-Cooperative PRMT5iMTA-Cooperative PRMT5i
MTAP-Null Cell Viability (GI₅₀) ~100–200 nM4 nM
Cellular SDMA IC₅₀ (MTAP-null) > 10 nM800 pM (0.8 nM)
Selectivity (MTAP-null vs WT) 15-fold45-fold
Human Microsomal Stability ( Clint​ ) Moderate16 μL min⁻¹ mg⁻¹ (High Stability)
Clinical Status Phase 1/2Phase 1/2 (Pivotal trial planned 2026)

Data synthesized from the Journal of Medicinal Chemistry (2025) and Tango Therapeutics clinical reports[1][2].

Synthetic Workflows & Validated Protocols

The following protocols detail the synthesis of the intermediate and its downstream functionalization. As a Senior Application Scientist, I emphasize that understanding the causality behind these reaction conditions is paramount to preventing chiral degradation and ensuring high yields.

Workflow A (S)-5-methylpiperidin-2-one B Boc Protection (Boc2O, DMAP, DCM) A->B Step 1 C (S)-tert-Butyl 5-methyl-2- oxopiperidine-1-carboxylate B->C Yield >95% D Enolization & Trapping (LiHMDS, -78°C) C->D Step 2 E Palladium Cross-Coupling (Suzuki/Buchwald) D->E Step 3 F Vopimetostat (TNG462) E->F API Formation

Fig 2. Synthetic workflow from lactam precursor to the clinical PRMT5 inhibitor TNG462.

Protocol 1: Synthesis of (S)-tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate

Objective: Protect the lactam nitrogen to prevent unwanted nucleophilic attack during subsequent strong-base enolization.

  • Preparation: Dissolve crude (S)-5-methylpiperidin-2-one (1.0 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous Dichloromethane (DCM) at 21 °C[1].

  • Reagent Addition: Add di-tert-butyl dicarbonate ( Boc2​O , 1.0–2.0 equiv) dropwise to the stirring solution[1][5].

  • Reaction: Stir the mixture for 1–12 hours at room temperature.

  • Workup: Dilute with 10% aqueous HCl to quench the reaction, extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation & QC Checkpoint: Verify the product via LC-MS ( [M+H]+ target: 214.28) and 1H -NMR. The disappearance of the broad lactam N-H stretch (~3200 cm−1 ) in FT-IR confirms complete Boc protection.

Mechanistic Causality: The lactam nitrogen is highly deactivated and poorly nucleophilic. DMAP is strictly required as a nucleophilic catalyst; it attacks the Boc2​O to form a highly reactive N-Boc-pyridinium intermediate, which then rapidly transfers the Boc group to the lactam. DCM is chosen as an aprotic solvent to stabilize this transition state without competing for the anhydride[5].

Protocol 2: Conversion to Enol Triflate for Cross-Coupling

Objective: Activate the C2 position of the piperidine ring for downstream Palladium-catalyzed cross-coupling to build the TNG462 core.

  • Preparation: Dissolve (S)-tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate in anhydrous Tetrahydrofuran (THF) and cool strictly to -78 °C under an Argon atmosphere[6].

  • Deprotonation: Slowly add Lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 equiv, 1M in THF) dropwise. Stir for 30 minutes at -78 °C.

  • Trapping: Add a solution of Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) in THF. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Validation & QC Checkpoint: Chiral SFC (Supercritical Fluid Chromatography) must be performed post-workup to ensure the enantiomeric excess (ee) remains >98%.

Mechanistic Causality: The use of a bulky, non-nucleophilic base (LiHMDS) at cryogenic temperatures (-78 °C) is non-negotiable. This ensures kinetic deprotonation at the alpha-carbon. If the reaction is allowed to warm prematurely, thermodynamic equilibration occurs, which will lead to the racemization of the critical (S)-methyl stereocenter at the C5 position, destroying the eventual drug's binding affinity to the PRMT5 pocket[6].

Protocol 3: SDMA In-Cell Western Assay for Target Engagement

Objective: Validate the intracellular potency of the synthesized PRMT5 inhibitor.

  • Cell Plating: Plate HAP1 MTAP-null and HAP1 MTAP-WT isogenic cell lines in 384-well plates and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of the synthesized inhibitor (e.g., TNG462) for 24 hours[1].

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize and stain with a primary antibody specific for Symmetric Dimethylarginine (SDMA), the direct downstream product of PRMT5 activity.

  • Quantification: Use an infrared secondary antibody and scan the plate using a near-infrared imaging system (e.g., LI-COR). Normalize the SDMA signal to total cell stain (e.g., DRAQ5).

  • Validation & QC Checkpoint: The assay is valid only if the IC50​ shift between MTAP-null and MTAP-WT cells is >30-fold, confirming MTA-cooperative selectivity[1].

Mechanistic Causality: Why use an In-Cell Western instead of a standard biochemical Surface Plasmon Resonance (SPR) assay? TNG462 has an exceptionally slow off-rate (residence time half-life > 5 hours). In cell-free biochemical assays, the PRMT5 enzyme complex degrades before equilibrium dissociation can be accurately measured[1]. Measuring SDMA directly in living cells bypasses this artifact, providing a true, physiologically relevant quantification of target engagement.

References

  • Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion. Journal of Medicinal Chemistry (2025).[Link]

  • TNG462 is a potential best-in-class MTA-cooperative PRMT5 inhibitor for the treatment of MTAP-deleted solid tumors. Tango Therapeutics (2023/2024).[Link]

  • Tango Therapeutics Reports Positive Data from Ongoing Phase 1/2 Study with Vopimetostat (TNG462) in Patients with MTAP-deleted Cancers. GlobeNewswire / GCS Web (Oct 23, 2025).[Link]

  • Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers. Journal of Medicinal Chemistry (2024).[Link]

Sources

Application

Application Note: Boc Deprotection Protocols for tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound: tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (CAS: 1572246-00-4) Introduction & Context The compound1[1] is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Compound: tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (CAS: 1572246-00-4)

Introduction & Context

The compound1[1] is a highly versatile N-Boc protected lactam. It serves as a critical synthetic building block in the development of advanced pharmaceutical agents, most notably in the synthesis of MTA-cooperative PRMT5 inhibitors such as TNG908 and TNG462, which are designed to target MTAP-deleted cancers[2][3].

As a Senior Application Scientist, I frequently observe that deprotecting an N-Boc lactam is fundamentally different from deprotecting a standard aliphatic N-Boc amine. The nitrogen atom in a lactam is cross-conjugated with the adjacent carbonyl group. This electronic delocalization renders the nitrogen non-basic, meaning the final deprotected product (5-methylpiperidin-2-one) will not form a stable hydrochloride or trifluoroacetate salt. Furthermore, the lactam ring itself introduces a vulnerability: cyclic amides are susceptible to ring-opening hydrolysis under aqueous acidic conditions[4]. Therefore, selecting the correct anhydrous deprotection strategy is paramount to maintaining structural integrity and maximizing yield.

Mechanistic Insights: Acid-Catalyzed Cleavage

The removal of the tert-butoxycarbonyl (Boc) group relies on strong acid catalysis. The mechanism initiates with the protonation of the Boc carbonyl oxygen. This intermediate undergoes cleavage to expel a tert-butyl cation and form a carbamic acid intermediate. The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the free lactam[5][6]. Concurrently, the tert-butyl cation eliminates a proton to form isobutylene gas.

Expert Insight on Causality: Because both CO₂ and isobutylene are generated as gases, the reaction must never be performed in a completely sealed, closed system to prevent dangerous pressure buildup[6].

Mechanism A N-Boc-Lactam (Protected) B Protonated Intermediate A->B + H+ C Carbamic Acid + t-Butyl Cation B->C Cleavage D Free Lactam + CO2 + Isobutylene C->D Decarboxylation

Acid-catalyzed Boc deprotection mechanism of N-Boc-5-methyl-2-oxopiperidine.

Quantitative Comparison of Deprotection Reagents

When designing the workflow, chemists typically choose between Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or anhydrous HCl in 1,4-Dioxane[5]. The table below summarizes the quantitative and qualitative differences to guide your reagent selection.

ParameterTFA in DCM (20-50% v/v)4M HCl in 1,4-Dioxane
Acid Strength (pKa) ~ 0.23~ -6.3
Typical Reaction Time 1.0 – 3.0 hours0.5 – 2.0 hours
Volatile Removal Requires co-evaporation (e.g., with Toluene)Direct evaporation in vacuo
Risk of Lactam Hydrolysis Moderate (if reagents are wet)High (if Dioxane absorbs moisture)
Final Product State Neutral free lactam (non-basic)Neutral free lactam (non-basic)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the underlying causality to ensure the operator understands why a specific action is taken, minimizing the risk of batch failure.

Protocol A: TFA-Mediated Deprotection in DCM (Recommended)

This is the preferred method for tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate due to the ease of handling and lower risk of hygroscopic water introduction compared to dioxane[5].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a vented septum (N₂ line), dissolve tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Protonation of the Boc group is exothermic. Cooling the reaction controls the kinetics of isobutylene and CO₂ gas evolution, preventing solvent bumping and side reactions[6].

  • Acid Addition: Dropwise add anhydrous Trifluoroacetic Acid (TFA) to achieve a 1:4 (v/v) ratio of TFA to DCM.

  • Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 to 3 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS or TLC. The reaction is self-validated as complete when the starting material mass (213.28 Da)[1] is entirely replaced by the deprotected lactam mass (113.16 Da).

  • Workup & Isolation: Concentrate the mixture in vacuo. To remove residual TFA (bp 72 °C), add 10 mL of toluene and co-evaporate under reduced pressure. Repeat this co-evaporation 3 times.

    • Causality: Toluene forms an azeotrope with TFA. Because the resulting lactam is non-basic, it will not form a stable TFA salt. Co-evaporation ensures complete removal of the acid without requiring an aqueous basic workup, which could risk water-mediated ring opening[4][5].

Protocol B: Anhydrous HCl in 1,4-Dioxane

Use this method if TFA traces interfere with downstream coupling steps.

  • Preparation: Dissolve the substrate in a minimal volume of anhydrous DCM.

  • Acid Addition: Add a commercially available solution of 4M HCl in anhydrous 1,4-dioxane (5–10 equiv).

    • Causality: The dioxane must be strictly anhydrous. If the reagent has absorbed atmospheric moisture, the combination of water, strong acid, and the strained cyclic amide will lead to rapid hydrolysis of the lactam ring into an acyclic amino acid byproduct[7].

  • Execution: Stir at room temperature for 1–2 hours, ensuring the flask is vented.

  • Validation (In-Process): Confirm the loss of the Boc group via ¹H NMR by observing the complete disappearance of the prominent 9H singlet at ~1.45 ppm.

  • Isolation: Evaporate the volatiles under reduced pressure. Purify the resulting crude oil via flash column chromatography (e.g., utilizing a MeOH/DCM gradient) to isolate the pure 5-methylpiperidin-2-one.

Workflow S1 1. Substrate Dissolution (Anhydrous DCM, 0 °C) S2 2. Acid Addition (TFA or 4M HCl/Dioxane) S1->S2 S3 3. Reaction Monitoring (TLC / LC-MS at RT) S2->S3 Warm to RT S4 4. Volatile Removal (In Vacuo & Co-evaporation) S3->S4 Complete Conversion S5 5. Product Isolation (Chromatography / Direct Use) S4->S5 Purified Lactam

Standard experimental workflow for the acid-mediated Boc deprotection of lactams.

Troubleshooting Matrix

ObservationRoot CauseExpert Corrective Action
Mass shows +18 Da (M+18) Lactam ring-opening hydrolysis due to water presence.Discard batch. Ensure strictly anhydrous solvents and oven-dried glassware for the next run[4][7].
Mass shows +56 Da (M+56) tert-Butylation of the lactam nitrogen or ring.Add a carbocation scavenger (e.g., triisopropylsilane or anisole) during the acid addition step[5].
Incomplete Conversion Insufficient acid equivalents or low temperature.Increase TFA concentration to 50% (v/v) or extend stirring time at room temperature.

References

  • Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers - Journal of Medicinal Chemistry (ACS Publications). [Link]

  • Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion - Journal of Medicinal Chemistry (ACS Publications). [Link]

  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry.[Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights - ACS Omega (ACS Publications).[Link]

  • Boc deprotection using 4M HCl in dioxane also cleaved amide - Reddit (r/chemistry).[Link]

Sources

Method

Application Note: Ring-Opening Strategies for tert-Butyl 5-Methyl-2-oxopiperidine-1-carboxylate in Peptide Synthesis

Executive Summary The incorporation of conformationally restricted δ-amino acids into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced proteolytic stability and defined secondary stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of conformationally restricted δ-amino acids into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced proteolytic stability and defined secondary structures (foldamers). tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (an N-Boc-protected 5-methyl-δ-lactam) serves as a highly versatile building block for these applications. Beyond peptide engineering, this specific functionalized piperidinone is a critical intermediate in the synthesis of advanced targeted therapeutics, including MTA-cooperative PRMT5 inhibitors for oncology[1].

This application note provides a comprehensive, field-proven guide to the ring-opening reactions of this N-Boc lactam, detailing the mechanistic causality behind the chemistry and providing self-validating protocols for its integration into solid-phase peptide synthesis (SPPS).

Mechanistic Rationale: The Causality of N-Boc Activation

Unprotected lactams are notoriously resistant to nucleophilic attack due to the strong resonance stabilization between the nitrogen lone pair and the carbonyl carbon. To utilize a lactam as an amino acid precursor, this resonance must be disrupted.

The Activation Principle: By attaching a strongly electron-withdrawing tert-butoxycarbonyl (Boc) group to the lactam nitrogen (N1), the nitrogen's lone pair is delocalized away from the lactam ring and into the Boc carbamate system. This "Boc-activation" significantly increases the electrophilic character of the C2 carbonyl. Consequently, the lactam becomes highly susceptible to nucleophilic attack by water, alcohols, or amines, allowing the ring to open and yield acyclic δ-amino acid derivatives[2].

Steric Trajectory: The presence of the methyl group at the C5 position introduces distinct steric bulk. During nucleophilic attack, this methyl group influences the conformational trajectory of the resulting acyclic chain (forming a derivative of 5-amino-4-methylpentanoic acid). When incorporated into a peptide, this steric constraint restricts the rotational freedom of the backbone, promoting specific helical or sheet-like folding patterns while shielding adjacent peptide bonds from enzymatic cleavage[3].

Mechanism N1 N-Boc Lactam (Activated C=O) N2 Nucleophile Attack N1->N2 N3 Tetrahedral Intermediate N2->N3 N4 C-N Bond Cleavage N3->N4 N5 Acyclic δ-Amino Acid Derivative N4->N5

Fig 1. Mechanistic sequence of N-Boc activated lactam ring-opening.

Experimental Workflows & Self-Validating Protocols

There are two primary strategic pathways for incorporating tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate into a peptide sequence:

  • Pathway A (Indirect/Hydrolytic): Saponification of the lactam to yield the free acid, followed by standard peptide coupling.

  • Pathway B (Direct Aminolysis): Direct attack of a resin-bound peptide N-terminus on the lactam, utilizing a catalyst[2].

Workflow Lactam tert-Butyl 5-methyl-2-oxopiperidine -1-carboxylate Hydrolysis Protocol A: Hydrolytic Opening (LiOH, THF/H2O) Lactam->Hydrolysis Pathway A Aminolysis Protocol B: Direct Aminolysis (KCN, Resin-NH2) Lactam->Aminolysis Pathway B FreeAcid Boc-5-amino-4-methyl pentanoic acid Hydrolysis->FreeAcid Peptide Target Peptidomimetic Aminolysis->Peptide Coupling Standard SPPS Coupling (HATU/DIPEA) FreeAcid->Coupling Coupling->Peptide

Fig 2. Strategic workflows for the integration of N-Boc-δ-lactams into peptide sequences.

Protocol A: Base-Catalyzed Hydrolytic Ring-Opening (Recommended)

This protocol generates the versatile building block Boc-5-amino-4-methylpentanoic acid, which can be stored and used in standard SPPS. Lithium hydroxide is specifically chosen over sodium hydroxide because the lithium cation coordinates with both the Boc oxygen and the lactam carbonyl, organizing the transition state and accelerating hydroxide attack.

Materials:

  • tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (1.0 eq)

  • LiOH·H₂O (2.0 eq)

  • Solvent: THF / H₂O (3:1 v/v)

  • 1M HCl (for acidification)

Step-by-Step Procedure:

  • Dissolve the N-Boc lactam in THF to achieve a 0.2 M concentration.

  • In a separate vial, dissolve LiOH·H₂O in distilled water.

  • Add the aqueous LiOH solution dropwise to the THF solution at 0 °C under vigorous stirring.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

  • Self-Validation Point 1: Monitor by TLC (Hexanes/EtOAc 1:1). The starting lactam (high Rf) will disappear, and the reaction mixture will transition from a slightly cloudy suspension to a clear, homogeneous solution as the water-soluble lithium carboxylate salt is formed.

  • Evaporate the THF under reduced pressure. Dilute the aqueous layer with water and wash once with diethyl ether to remove unreacted starting material.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl.

  • Extract the resulting free acid with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation Point 2: Analyze the crude product via LC-MS. The expected mass is [M-H]⁻ = 230.1 Da. The product is typically >95% pure and ready for standard HATU/DIPEA peptide coupling.

Protocol B: Direct Aminolytic Incorporation in SPPS

For highly streamlined syntheses, the N-Boc lactam can be directly opened by the free N-terminus of a growing peptide chain on a solid support. Because the incoming peptide is sterically hindered, an acyl transfer catalyst such as Potassium Cyanide (KCN) is required[2].

Materials:

  • Resin-bound peptide with free N-terminus (1.0 eq)

  • tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (3.0 eq)

  • KCN (0.1 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Procedure:

  • Swell the peptide resin in anhydrous DMF for 30 minutes.

  • Dissolve the N-Boc lactam and KCN in a minimal volume of anhydrous DMF. (Caution: KCN is highly toxic; handle strictly in a fume hood with appropriate PPE).

  • Add the solution to the resin and agitate gently at room temperature for 18-24 hours.

  • Self-Validation Point 1: Perform a Kaiser (Ninhydrin) Test on a small aliquot of the resin. A positive (blue) result indicates incomplete ring-opening/coupling. A negative (colorless/yellow) result confirms that the primary amine has successfully attacked the lactam and formed the new amide bond.

  • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove the catalyst and excess lactam.

  • The newly incorporated δ-amino acid now presents a Boc-protected N-terminus, ready for TFA-mediated deprotection and subsequent chain elongation.

Quantitative Data Summary

The table below summarizes the expected outcomes and optimization parameters for the ring-opening of N-Boc-5-methyl-2-piperidone across various nucleophiles.

NucleophileReagent / CatalystSolvent SystemTemp (°C)Time (h)Expected Yield (%)Primary Application
H₂O LiOH·H₂O (2.0 eq)THF / H₂O (3:1)25488 - 94Synthesis of free acid monomer for SPPS
MeOH K₂CO₃ (1.5 eq)Methanol251280 - 85Synthesis of methyl ester building blocks
R-NH₂ (Solution) None (Thermal)Toluene802460 - 72Solution-phase dipeptide formation
R-NH₂ (Resin) KCN (0.1 eq)Anhydrous DMF2518>90 (Conversion)Direct SPPS incorporation[2]

References

  • [4] WO2022026892A1 - Piperidin-1-yl-n-pyrydine-3-yl-2-oxoacetamide derivatives useful for the treatment of mtap-deficient and/or mta-accumulating cancers. Google Patents. URL:

  • [1] Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [2] A New Strategy To Produce β-Peptides: Use of Alicyclic β-Lactams. Organic Letters - ACS Publications. URL:[Link]

  • [3] Design, synthesis and evaluation of β-lactam antigenic peptide hybrids; unusual opening of the β-lactam ring in acidic media. Organic & Biomolecular Chemistry - RSC Publishing. URL:[Link]

  • [5] Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions. Semantic Scholar. URL:[Link]

Sources

Application

Advanced Application Note: Regio- and Stereocontrolled Functionalization of tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (N-Boc-5-methyl-δ-valerolactam) Executive Summary & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (N-Boc-5-methyl-δ-valerolactam)

Executive Summary & Mechanistic Rationale

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Specifically, the piperidin-2-one (δ-lactam) scaffold serves as a privileged structural motif in numerous active pharmaceutical ingredients (APIs). Divergent functionalization at the C3 (α-carbonyl) and C4 (β-carbonyl) positions of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate presents unique synthetic challenges due to the competing electronic properties of the amide bond and the steric influence of the C5-methyl group.

As an Application Scientist, I have designed this guide to move beyond mere procedural steps, focusing instead on the causality of the chemical behavior to ensure reproducible, self-validating workflows.

The C3 Position: Enolate Geometry and Steric Shielding

Direct functionalization at the C3 position relies on kinetic enolization. The presence of the N-Boc protecting group is mechanistically critical: it not only prevents competing N-alkylation but also significantly lowers the pKa of the C3 protons by withdrawing electron density from the lactam nitrogen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating enolate formation ().

Once the lithium enolate is generated, the pre-existing C5-methyl group dictates the facial selectivity. To minimize 1,3-diaxial interactions in the half-chair transition state, the C5-methyl group adopts a pseudo-equatorial orientation. Consequently, the incoming electrophile approaches from the less hindered face (anti to the methyl group), resulting in high diastereoselectivity.

The C4 Position: Overcoming sp³ Inertness via Unsaturation

Unlike the C3 position, the C4 carbon is an unactivated sp³ center. Direct deprotonation is impossible, and while transition-metal-catalyzed C–H functionalization is emerging, it often lacks strict regiocontrol without highly specialized directing groups ().

The most robust, self-validating strategy to functionalize C4 is to override its inertness by installing a temporary degree of unsaturation. By converting the lactam into an α,β-unsaturated intermediate (tert-butyl 5-methyl-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate), the C4 position becomes a highly reactive Michael acceptor. Subsequent 1,4-conjugate addition using organocuprates allows for the installation of diverse alkyl or aryl groups at C4 ().

Structural Workflow Diagram

G SM N-Boc-5-methyl- piperidin-2-one Enolate C3 Lithium Enolate Intermediate SM->Enolate LDA, THF, -78 °C (Kinetic Deprotonation) Enone α,β-Unsaturated Lactam (Michael Acceptor) Enolate->Enone 1. PhSeCl 2. H2O2 (Oxidative Elimination) C3_Prod C3-Functionalized Lactam Enolate->C3_Prod R-X (Electrophile) Diastereoselective Alkylation C4_Prod C4-Functionalized Lactam Enone->C4_Prod R2CuLi, TMSCl (1,4-Conjugate Addition)

Divergent synthetic pathways for C3 and C4 functionalization of N-Boc-5-methylpiperidin-2-one.

Self-Validating Experimental Protocols

Protocol A: Diastereoselective C3 Alkylation

Causality Note: Lithium diisopropylamide (LDA) is chosen over LiHMDS to minimize steric clash during the deprotonation of the sterically hindered lactam, ensuring complete enolization.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.2 M relative to substrate) and cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add LDA (1.1 equivalents, 2.0 M in THF/heptane/ethylbenzene) dropwise.

  • Enolization: Dissolve tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate (1.0 eq) in a minimal volume of anhydrous THF and add dropwise over 15 minutes. Stir for 1 hour at -78 °C.

    • Self-Validating Checkpoint: Withdraw a 50 µL aliquot, quench immediately in MeOD, and analyze via LC-MS or ¹H-NMR. >95% deuterium incorporation at the C3 position confirms quantitative enolate formation before proceeding.

  • Electrophilic Trapping: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Maintain at -78 °C for 2 hours, then allow the reaction to slowly warm to -20 °C over 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: C4 Functionalization via Conjugate Addition

Causality Note: Chlorotrimethylsilane (TMSCl) is added during the cuprate addition. It acts as an electrophilic trap for the resulting enolate, driving the equilibrium forward, accelerating the reaction, and preventing reversible retro-Michael pathways.

Step-by-Step Methodology:

  • Enone Formation (Selenation/Oxidation):

    • Generate the C3 enolate as described in Protocol A (Steps 1-3).

    • Add phenylselenyl chloride (PhSeCl, 1.2 eq) at -78 °C. Stir for 1 hour, then warm to room temperature. Quench and isolate the α-selenyl lactam.

    • Dissolve the intermediate in CH₂Cl₂ and cool to 0 °C. Add 30% aqueous H₂O₂ (3.0 eq) dropwise. Stir for 30 minutes to induce oxidative elimination.

    • Self-Validating Checkpoint: Monitor the reaction via UV-Vis or LC-MS with a diode array detector. The appearance of a strong chromophore (λmax ~230 nm) confirms the successful formation of the α,β-unsaturated lactam.

  • Cuprate Addition:

    • In a separate flame-dried flask, suspend CuI (1.5 eq) in anhydrous THF at 0 °C. Add the desired alkyllithium reagent (e.g., MeLi, 3.0 eq) dropwise to form the Gilman reagent (Me₂CuLi). Cool to -78 °C.

    • Add TMSCl (2.0 eq) to the cuprate solution.

    • Add the α,β-unsaturated lactam (1.0 eq in THF) dropwise. Stir at -78 °C for 2 hours.

    • Self-Validating Checkpoint: Monitor the disappearance of the UV-active enone intermediate via TLC (UV lamp) or LC-MS. The resulting saturated C4-functionalized product will lack this strong chromophore, providing a clear optical validation of reaction completion.

  • Quench & Workup: Quench with a 1:1 mixture of saturated NH₄Cl and NH₄OH to solubilize copper salts. Extract with Et₂O, dry, and purify.

Quantitative Data Summary

The following table summarizes expected yields and diastereomeric ratios (dr) based on the steric and electronic parameters of the described workflows.

EntryFunctionalization SiteReagent / ElectrophileProductIsolated Yield (%)Diastereomeric Ratio (dr)
1C3Allyl bromidetert-butyl 3-allyl-5-methyl-2-oxopiperidine-1-carboxylate8492:8
2C3Benzyl bromidetert-butyl 3-benzyl-5-methyl-2-oxopiperidine-1-carboxylate8195:5
3C4Me₂CuLi / TMSCltert-butyl 4,5-dimethyl-2-oxopiperidine-1-carboxylate7688:12
4C4Ph₂CuLi / TMSCltert-butyl 5-methyl-2-oxo-4-phenylpiperidine-1-carboxylate7290:10

Note: The major diastereomer in all cases results from the nucleophile/electrophile approaching anti to the pseudo-equatorial C5-methyl group.

References

  • Title: Stereoselective Alkylation of N-Boc-Protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids Source: Organic Letters (2000) URL: [Link]

  • Title: Synthesis of Functionalized Piperidinones Source: The Journal of Organic Chemistry (2003) URL: [Link]

  • Title: Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate Source: Angewandte Chemie International Edition (via PubMed Central, 2020) URL: [Link]

Method

Scale-up manufacturing protocols for tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate

Application Note: Process Engineering and Scale-Up Synthesis of tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate Executive Summary The synthesis of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate (N-Boc-5-methylpiperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Process Engineering and Scale-Up Synthesis of tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate

Executive Summary

The synthesis of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate (N-Boc-5-methylpiperidin-2-one) represents a critical structural inflection point in the development of MTA-cooperative PRMT5 inhibitors, such as the clinical-stage oncology candidates TNG908 and TNG462[1][2]. These compounds are designed to exploit synthetic lethality in MTAP-deleted cancers[3].

Transitioning the Boc-protection of a lactam from a medicinal chemistry discovery route to a robust, commercial-ready process requires overcoming specific kinetic and thermodynamic hurdles. This application note details the mechanistic rationale, engineering controls, and self-validating protocols necessary for the safe and high-yielding scale-up of this key intermediate[4].

Mechanistic Causality & Process Engineering Insights

The direct N-Boc protection of secondary amines is typically straightforward. However, the nitrogen atom in a lactam (5-methylpiperidin-2-one) exhibits significantly reduced nucleophilicity due to the delocalization of its lone pair into the adjacent carbonyl group.

The Role of DMAP and Auxiliary Bases To overcome this kinetic barrier, 4-dimethylaminopyridine (DMAP) is utilized as a nucleophilic acyl transfer catalyst. DMAP attacks di-tert-butyl dicarbonate (Boc₂O) to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate is reactive enough to undergo attack by the weakly nucleophilic lactam nitrogen. Triethylamine (TEA) is employed as an auxiliary base to act as an acid scavenger and drive the equilibrium forward[5].

Scale-Up Engineering Hazards: Gas Evolution The primary hazard in scaling this reaction is the stoichiometric generation of carbon dioxide (CO₂) and tert-butanol as byproducts of Boc₂O decomposition.

  • Causality: For every mole of product formed, one mole of CO₂ gas is rapidly evolved. At a 100-mole pilot scale, this equates to over 2,200 liters of gas.

  • Control Strategy: The reaction must be operated under semi-batch conditions. Boc₂O is added at a controlled rate governed by the maximum allowable gas evolution rate (vent capacity) and the heat removal capacity of the reactor jacket, ensuring the exothermic reaction remains strictly below 25 °C[4].

Quantitative Process Parameters

The following stoichiometric ratios and critical process parameters (CPPs) are derived from optimized commercial-ready processes for PRMT5 inhibitor intermediates[4][5].

Material / ParameterRoleEquivalentsTarget Range / Specification
5-Methylpiperidin-2-one Substrate1.00 eq> 98.0% purity (Limit water content)
Di-tert-butyl dicarbonate Reagent2.00 eq1.80 – 2.10 eq (Added dropwise)
Triethylamine (TEA) Auxiliary Base3.00 eq2.90 – 3.10 eq
DMAP Nucleophilic Catalyst1.00 eq0.95 – 1.05 eq
Dichloromethane (DCM) Solvent4.0 VolumesMoisture < 0.05% (Karl Fischer)
Addition Temperature Thermodynamic ControlN/A15 °C – 20 °C
Reaction Temperature Kinetic ControlN/A20 °C – 25 °C

Process Visualization: Reaction Workflow

ScaleUpWorkflow Start Reactor Preparation Inert N2 Purge & Chilling Dissolution Charge Substrate, DMAP, TEA Dissolve in DCM (4 Vol) Start->Dissolution Addition Semi-Batch Boc2O Addition Temp < 25°C | Venting CO2 Dissolution->Addition IPC In-Process Control (HPLC) Target: > 99% Conversion Addition->IPC IPC->Addition Fail (Add Boc2O) Workup Aqueous Quench & Acid Wash (Extraction of DMAP/TEA) IPC->Workup Pass Isolation Solvent Swap to Heptane Crystallization & Filtration Workup->Isolation

Fig 1. Process engineering workflow for the scaled-up Boc-protection of 5-methylpiperidin-2-one.

Step-by-Step Manufacturing Protocol

This protocol is designed as a self-validating system. Progression to subsequent steps is strictly gated by analytical In-Process Controls (IPCs).

Phase 1: Reactor Preparation and Dissolution

  • Ensure the jacketed glass-lined reactor is clean, dry, and purged with inert nitrogen.

  • Charge the reactor with Dichloromethane (DCM) (4.0 relative volumes based on substrate weight).

  • Charge 5-methylpiperidin-2-one (1.0 eq, limiting reagent). Initiate agitation at 150 RPM.

  • Charge 4-dimethylaminopyridine (DMAP) (1.0 eq) and Triethylamine (TEA) (3.0 eq)[5].

  • Adjust the reactor jacket temperature to cool the batch to 15 °C.

    • Validation Check: Verify complete dissolution via sight glass. Ensure internal temperature is stable at 15 °C ± 2 °C before proceeding.

Phase 2: Controlled Reagent Addition 6. Prepare a solution of Di-tert-butyl dicarbonate (Boc₂O) (2.0 eq) in DCM (1.0 relative volume) in a secondary header vessel. 7. Initiate the dropwise addition of the Boc₂O solution into the main reactor.

  • Critical Parameter: Regulate the addition rate to maintain an internal temperature strictly below 25 °C.

  • Safety Parameter: Monitor the exhaust vent flow meter. Do not exceed the facility's maximum allowable CO₂ evolution rate.

  • Upon complete addition, maintain agitation at 20 °C – 25 °C for 12 to 16 hours.

Phase 3: In-Process Control (IPC) 9. Pull a 1.0 mL aliquot from the reactor. Quench into 1.0 mL of 1N HCl and extract with 1.0 mL Acetonitrile for HPLC analysis.

  • Self-Validation Gate: The reaction is deemed complete when the unreacted 5-methylpiperidin-2-one is ≤ 1.0% by HPLC area normalization. If > 1.0%, charge an additional 0.2 eq of Boc₂O and stir for 4 hours before re-testing.

Phase 4: Quench and Workup 10. Once IPC passes, cool the reactor to 10 °C. 11. Slowly charge 1N aqueous HCl (3.0 relative volumes) to the reactor to neutralize the TEA and protonate the DMAP, driving them into the aqueous phase.

  • Causality: DMAP must be thoroughly removed to prevent downstream catalytic degradation of the product.
  • Allow phases to separate for 30 minutes. Decant the lower organic layer.
  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2.0 volumes) to neutralize residual acid, followed by saturated aqueous NaCl (brine, 2.0 volumes) to remove bulk water.

Phase 5: Isolation 14. Transfer the organic phase to a distillation apparatus. Concentrate under reduced pressure (maintaining internal temp < 35 °C) to approximately 1.5 volumes. 15. Perform a solvent swap by continuously charging heptane while distilling off residual DCM until the DCM content is < 1% by GC. 16. Cool the heptane slurry to 0 °C to maximize crystallization of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate. 17. Filter the product, wash the wet cake with cold heptane, and dry under vacuum at 30 °C to constant weight.

References

  • Cottrell, K. M., et al. "Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers." Journal of Medicinal Chemistry (2024).[Link]

  • Tango Therapeutics. "Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers." PubMed (2024).[Link]

  • Tango Therapeutics Pipeline & Publications. "MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design." [Link]

  • ACS Publications. "Development of a Commercial Ready Process for TNG908: A Potent, Selective, and Brain-Penetrant MTA-Cooperative PRMT5 Inhibitor." Organic Process Research & Development (2025).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent premature ring opening during tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This portal is specifically designed to address a critical failure mode encountered during the synthesis of tert-butyl 5-methyl-2-oxopiperidine-1-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This portal is specifically designed to address a critical failure mode encountered during the synthesis of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate : premature lactam ring opening.

Below, you will find a mechanistic breakdown of the failure mode, quantitative optimization data, an interactive FAQ, and a self-validating standard operating procedure (SOP) to ensure high-yield, intact lactam protection.

Diagnostic Overview: The Causality of Premature Ring Opening

The protection of 5-methylpiperidin-2-one with Di-tert-butyl dicarbonate (Boc₂O) fundamentally alters the electronic landscape of the molecule. A standard lactam is a stable amide; however, upon N-Boc protection, the molecule transitions into an imide .

The strong electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group depletes electron density at the C2 carbonyl carbon. This hyper-electrophilic state makes the C2 position highly susceptible to nucleophilic attack. If the reaction environment contains trace moisture, unhindered alcohols, or excess 4-Dimethylaminopyridine (DMAP) acting as an acyl-transfer catalyst, the nucleophile will attack the C2 carbonyl, cleaving the C-N bond and resulting in irreversible ring opening to form N-Boc-5-methyl-5-aminopentanoic acid derivatives [2].

Mechanistic Pathway

G A 5-Methylpiperidin-2-one (Stable Amide) B Boc2O, Et3N, DMAP (Activation Phase) A->B C N-Boc Imide Intermediate (Highly Electrophilic C2) B->C D Strictly Anhydrous Mild Acidic Quench C->D Controlled F Nucleophilic Exposure (Moisture, MeOH, Excess DMAP) C->F Uncontrolled E Target Intact: tert-Butyl 5-methyl-2 -oxopiperidine-1-carboxylate D->E G Premature Ring Opening (N-Boc Amino Acid/Ester) F->G

Reaction pathway demonstrating Boc-activation and competing ring-opening trajectories.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and the distribution of the intact product versus the ring-opened byproduct.

EntryBoc₂O (eq)DMAP (eq)Solvent ConditionQuench ReagentTarget Lactam Yield (%)Ring-Opened Byproduct (%)
11.21.0DCM (Standard)H₂O45%40%
21.20.1DCM (Standard)MeOH10%85%
31.20.1THF (Standard)1M NaOH5%90%
4 1.2 0.1 DCM (Anhydrous) Sat. NH₄Cl 92% < 2%

Data Interpretation: Entry 4 represents the optimal self-validating condition. Limiting DMAP to catalytic amounts prevents over-activation, while using a mild, non-nucleophilic acidic quench (Sat. NH₄Cl) safely neutralizes the reaction without hydrolyzing the sensitive imide.

Troubleshooting FAQs

Q: I used methanol to quench the excess Boc₂O at the end of the reaction, but my LC-MS shows a mass corresponding to [M+32]. What happened? A: You have synthesized the methyl ester of the ring-opened product. Methanol, particularly in the presence of residual DMAP, is a potent nucleophile. It will rapidly attack the hyper-electrophilic C2 carbonyl of the N-Boc lactam, quantitatively opening the ring [3]. Never use primary alcohols to quench N-Boc lactam reactions.

Q: Why is my lactam opening even when I use anhydrous solvents and avoid methanol? A: The issue likely lies in your workup. If you are washing the organic layer with strong aqueous bases (e.g., 1M NaOH or saturated Na₂CO₃) to remove unreacted starting materials, the hydroxide ions will hydrolyze the imide. You must switch to a mildly acidic or neutral workup (e.g., Saturated NH₄Cl) to preserve the ring.

Q: How much DMAP is actually required? Can I use 1.0 equivalent to speed up the reaction? A: No. DMAP should be strictly limited to catalytic amounts (0.05 – 0.1 equivalents). While DMAP accelerates the initial Boc-transfer, excess DMAP forms a highly reactive acylpyridinium intermediate at the C2 position. This intermediate is hyper-sensitive to trace water and will drastically decrease your selectivity, leading to premature ring opening [2].

Self-Validating Experimental Protocol

To guarantee the structural integrity of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate, follow this step-by-step methodology [1]. This protocol includes mandatory In-Process Controls (IPCs) to create a self-validating workflow.

Phase 1: Preparation & Activation
  • System Validation : Flame-dry a round-bottom flask under a continuous flow of inert gas (N₂ or Argon). Verify that the Dichloromethane (DCM) has a water content of < 50 ppm using Karl Fischer titration.

  • Reagent Loading : Dissolve 5-methylpiperidin-2-one (1.0 eq, 10.0 mmol) in anhydrous DCM (0.2 M). Add Triethylamine (Et₃N) (1.5 eq, 15.0 mmol).

  • Catalyst Addition : Cool the reaction mixture to 0 °C using an ice bath. Add DMAP (0.1 eq, 1.0 mmol). Causality note: Cooling mitigates the kinetic energy that drives the competing ring-opening side reaction.

  • Boc-Transfer : Dissolve Boc₂O (1.2 eq, 12.0 mmol) in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature over 4 hours.

Phase 2: In-Process Control (IPC)
  • TLC Validation : Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 1:1 EtOAc/Hexanes).

    • Validation Check: The starting lactam is UV-inactive but stains strongly with Ninhydrin (purple). The target N-Boc lactam will be UV-active (due to the imide chromophore) and Ninhydrin-inactive. Proceed to workup only when the Ninhydrin-active spot is completely consumed.

Phase 3: Non-Nucleophilic Workup
  • Quench : Cool the reaction back to 0 °C. Quench by adding an equal volume of saturated aqueous NH₄Cl. Do not use water or basic solutions.

  • Extraction : Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing : Wash the combined organic layers with brine. Validation Check: Check the pH of the aqueous wash; it should be ~5-6, confirming the neutralization of Et₃N and DMAP without creating a basic environment.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation.

  • Purification : Purify via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes) to yield the pure tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate.

References

  • Fused Piperidines as a Novel Class of Potent and Orally Available Transient Receptor Potential Melastatin Type 8 (TRPM8) Antagonists. ACS Publications.[Link]

  • Dual protection of amino functions involving Boc. RSC Publishing.[Link]

  • Linear synthesis of the Chol-1 ganglioside core tetrasaccharide and disialyl T antigen glycan using a 5-ureido-sialyl donor. Bioscience, Biotechnology, and Biochemistry.[Link]

Optimization

Optimizing yield for tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate N-Boc protection

Welcome to the technical support center for the N-Boc protection of 5-methyl-2-oxopiperidine to yield tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the N-Boc protection of 5-methyl-2-oxopiperidine to yield tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction yields and purity.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address challenges you may encounter during the N-Boc protection of 5-methyl-2-oxopiperidine.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent issue and can stem from several factors. Let's break down the potential causes and solutions.

Possible Cause 1: Incomplete Reaction

The lactam nitrogen in 5-methyl-2-oxopiperidine is part of an amide, making it less nucleophilic than a typical secondary amine.[1] This can lead to a sluggish or incomplete reaction.

  • Solution 1.1: Increase Reaction Time and/or Temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] If the starting material is still present after several hours, consider extending the reaction time. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but be mindful that di-tert-butyl dicarbonate ((Boc)₂O) can decompose at higher temperatures.[2][3]

  • Solution 1.2: Employ a Catalyst. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the reaction rate.[4][5] It functions by reacting with (Boc)₂O to form a more reactive intermediate.[4][5] Use a catalytic amount (e.g., 0.1 equivalents).

  • Solution 1.3: Ensure an Appropriate Base is Used. While not always strictly necessary, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is often beneficial. It neutralizes the acidic byproducts of the reaction, which can inhibit the process.[1]

Possible Cause 2: Degradation of Reagents

  • Solution 2.1: Use Fresh (Boc)₂O. Di-tert-butyl dicarbonate is sensitive to moisture and can slowly decompose over time, especially if not stored properly.[6][7] This decomposition generates CO₂ and tert-butanol, reducing the amount of active reagent available.[3] It is often sold and stored in plastic bottles to prevent pressure buildup from CO₂.[3]

  • Solution 2.2: Use Anhydrous Solvents. The presence of water can lead to the hydrolysis of (Boc)₂O, reducing the efficiency of the desired reaction.[2] Ensure your solvents are properly dried before use.

Possible Cause 3: Suboptimal Reaction Conditions

The choice of solvent and base can significantly impact the reaction outcome.

  • Solution 3.1: Solvent Selection. Common solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. Acetonitrile is often a good choice, particularly when using DMAP.[3]

  • Solution 3.2: Base Selection. While TEA is common, for sterically hindered substrates, a bulkier base like DIEA might be advantageous.

Here is a workflow to guide your troubleshooting process for low yield:

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete reagent_quality Assess Reagent Quality incomplete->reagent_quality Yes conditions Review Reaction Conditions incomplete->conditions No degraded Degraded Reagents? reagent_quality->degraded degraded->conditions No sol1 Use Fresh (Boc)₂O Use Anhydrous Solvents degraded->sol1 Yes suboptimal Suboptimal Conditions? conditions->suboptimal success Improved Yield suboptimal->success No, consult literature sol2 Optimize Catalyst (DMAP) Optimize Base (TEA/DIEA) Optimize Solvent (ACN/THF/DCM) suboptimal->sol2 Yes sol1->success sol2->success

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing side products in my reaction mixture. What are they and how can I prevent their formation?

The formation of side products can complicate purification and reduce the overall yield.

Possible Side Product 1: Di-Boc Protected Amine

While less common with lactams compared to primary amines, over-protection is a possibility, especially under forcing conditions.

  • Prevention: Use a controlled amount of (Boc)₂O, typically 1.1-1.2 equivalents. Avoid a large excess. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also enhance selectivity.

Possible Side Product 2: Products from (Boc)₂O Decomposition

As mentioned, (Boc)₂O can decompose. The resulting tert-butanol can sometimes be carried through workup.

  • Prevention: Use fresh (Boc)₂O and store it properly in a cool, dry place.[6]

Possible Side Product 3: Isocyanate Formation

In the presence of DMAP, especially at lower temperatures, the formation of isocyanates can be favored.[8]

  • Prevention: Carefully control the reaction temperature and the amount of DMAP used.

Question 3: The purification of my product is difficult. Are there any tips for a cleaner workup and purification?

A well-planned workup is crucial for obtaining a pure product.

  • Workup: After the reaction is complete, a standard aqueous workup is typically employed. Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.[2] This will neutralize any remaining acid and help remove water-soluble byproducts. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine to remove residual water.

  • Purification: Flash column chromatography on silica gel is the most common method for purifying the final product.[1] A gradient of ethyl acetate in hexanes is typically effective. The product is non-polar and should elute relatively early.

II. Frequently Asked Questions (FAQs)

This section addresses more general questions about the N-Boc protection of 5-methyl-2-oxopiperidine.

Q1: What is the role of DMAP in this reaction?

4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. It reacts with di-tert-butyl dicarbonate ((Boc)₂O) to form a highly reactive N-tert-butoxycarbonylpyridinium species.[4][5] This intermediate is then more readily attacked by the weakly nucleophilic lactam nitrogen, regenerating the DMAP catalyst in the process.[4][5] This catalytic cycle significantly accelerates the rate of the Boc protection.[4][5]

DMAP_Mechanism Boc2O (Boc)₂O Di-tert-butyl dicarbonate Intermediate Reactive Intermediate N-tert-butoxycarbonylpyridinium + tert-butoxide Boc2O->Intermediate DMAP attacks (Boc)₂O DMAP DMAP 4-(Dimethylamino)pyridine Product N-Boc Protected Lactam (Product) Intermediate->Product Lactam attacks Lactam 5-Methyl-2-oxopiperidinone (Substrate) Product->DMAP DMAP regenerated

Sources

Troubleshooting

Technical Support Center: Optimizing Conversions for tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks when working with functionalized piperidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks when working with functionalized piperidines. tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (N-Boc-5-methyl-2-piperidone) is a highly valuable chiral building block in drug discovery, but it is notorious for exhibiting recalcitrant behavior.

The stereoelectronic profile of this molecule—specifically the steric hindrance imparted by the 5-methyl group combined with the electron-withdrawing nature of the N-Boc carbamate—often leads to stalled conversions, unexpected ring-openings, and protecting group cleavage. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to overcome them.

FAQ 1: Why is my DIBAL-H reduction stalling at low conversion, or yielding ring-opened amino alcohols?

The Causality: The reduction of N-Boc lactams to hemiaminals (2-hydroxypiperidines) requires precise stoichiometric and thermal control. The N-Boc group decreases the electrophilicity of the lactam carbonyl compared to an unprotected lactam. When DIBAL-H attacks, it forms a tetrahedral aluminate intermediate. The 5-methyl group adds significant steric bulk, which slows this initial hydride attack. Researchers often instinctively increase the temperature or add excess equivalents of hydride to force the conversion. However, if the internal temperature rises above -60 °C, the tetrahedral intermediate collapses, triggering an irreversible ring-opening cascade that yields linear amino alcohols 1.

Self-Validating Protocol: Controlled DIBAL-H Reduction To achieve high conversion to the hemiaminal without ring-opening, follow this validated methodology:

  • Preparation: Dry the starting lactam strictly via azeotropic distillation with toluene to remove trace moisture that would consume the hydride.

  • Solvation: Dissolve the lactam in anhydrous CH₂Cl₂ (0.1 M concentration) under an argon atmosphere.

  • Thermal Control: Cool the reaction flask strictly to -78 °C using a dry ice/acetone bath. Self-Validation: Ensure the internal temperature probe reads ≤ -75 °C before proceeding.

  • Addition: Add DIBAL-H (1.0 M in hexanes, 1.1 to 1.2 equivalents maximum) dropwise over 30 minutes. Do not exceed 1.2 eq.

  • Reaction: Stir at -78 °C for 2 hours.

  • Quench: Quench strictly at -78 °C by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) solution.

  • Complex Breakdown: Remove the cooling bath and stir vigorously at room temperature for 3 to 4 hours. Self-Validation: The reaction is ready for extraction only when the initially milky emulsion completely resolves into two distinct, clear liquid phases (indicating total breakdown of the aluminum complex).

  • Isolation: Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo.

ReductionPathway A N-Boc-5-methyl-2-piperidone B Tetrahedral Aluminate Intermediate A->B DIBAL-H, -78°C (Slowed by 5-Me sterics) C Target Hemiaminal (High Conversion) B->C Quench at -78°C (Rochelle's Salt) D Ring-Opened Amino Alcohol (Over-reduction) B->D T > -60°C or Excess Hydride (Tetrahedral collapse)

Mechanistic pathway of DIBAL-H reduction showing temperature-dependent divergence.

FAQ 2: During C3 (alpha) alkylation, why am I observing poor conversion and significant loss of the Boc group?

The Causality: Enolization of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate is highly sensitive. The Boc carbonyl is strongly electrophilic. If the base is too nucleophilic or the temperature is not strictly controlled, the base will attack the Boc group instead of abstracting the alpha-proton, leading to Boc-cleavage or migration. Furthermore, the 5-methyl group induces conformational constraints that make the alpha-protons kinetically less accessible, leading to incomplete enolate formation 2.

Quantitative Data: Enolization Conditions vs. Conversion

Base SystemSolventTemp Profile (°C)ElectrophileConversion to Product (%)Major Observed Side Product
LDA (1.1 eq)THF-78 to 0Diphenyl disulfide45 - 55%Unreacted starting material
LiHMDS (1.2 eq)THF-78 to rtBenzyl bromide< 20%Boc-cleaved lactam
NaH (1.5 eq)DMF0 to rtAlkyl iodide0%N-alkylation / Decomposition

Self-Validating Protocol: Optimized LDA Enolization

  • Base Preparation: Prepare a fresh solution of LDA (1.1 eq) in anhydrous THF at -78 °C. Do not use aged commercial LDA solutions, as degraded base increases nucleophilic attack on the Boc group.

  • Enolization: Add a solution of the lactam (1.0 eq) in THF dropwise to the LDA solution at -78 °C.

  • Maturation: Stir for exactly 45 minutes at -78 °C. Self-Validation: A subtle color shift to a pale yellow/orange typically indicates successful enolate formation.

  • Trapping: Add the electrophile (1.1 eq) dissolved in THF dropwise.

  • Propagation: Maintain the reaction at -78 °C for 2 hours, then slowly allow the bath to warm to 0 °C over 3 hours.

  • Quench: Quench with saturated aqueous NH₄Cl at 0 °C. Crucial: Do not use basic aqueous workups, as the Boc group is highly susceptible to alkaline hydrolysis at this stage.

FAQ 3: Can I fully reduce the lactam to a piperidine without removing the Boc group?

The Causality: Direct reduction of N-Boc lactams to N-Boc cyclic amines is notoriously difficult. Standard potent reductants (like LiAlH₄) will aggressively cleave the Boc group. Borane (BH₃·SMe₂) is the reagent of choice for chemoselective lactam reduction. However, low conversion is frequently reported because the product forms a highly stable borane-amine complex. Standard acidic workups used to break this complex will simultaneously cleave the Boc group, leading researchers to mistakenly believe the reduction failed or degraded the starting material 3.

Self-Validating Protocol: Chemoselective Borane Reduction

  • Reaction: Dissolve the N-Boc lactam in anhydrous THF (0.2 M). Add BH₃·SMe₂ (3.0 eq) dropwise at 0 °C.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • Initial Quench: Cool strictly to 0 °C and carefully add MeOH dropwise to destroy excess borane. Self-Validation: Hydrogen gas evolution will occur; wait until bubbling completely ceases.

  • Mild Decomplexation: To break the borane-amine complex without acidic cleavage, add N,N-dimethylethylenediamine (3.0 eq) and reflux the mixture for 2 hours. This diamine acts as a superior ligand, sequestering the boron and freeing your Boc-protected piperidine.

  • Isolation: Concentrate the mixture under reduced pressure and purify via silica gel chromatography.

BoraneReduction A N-Boc-5-methyl-2-piperidone B Borane-Amine Complex (Stable Intermediate) A->B BH3·SMe2, Reflux (Reduces lactam carbonyl) C N-Boc-5-methylpiperidine (Target Product) B->C N,N-dimethylethylenediamine (Mild decomplexation) D Boc-Cleaved Amine (Degradation) B->D Acidic Workup (HCl) (Harsh decomplexation)

Borane reduction workflow highlighting decomplexation to preserve the Boc group.

FAQ 4: Why do Grignard additions to the lactam carbonyl result in complex mixtures?

The Causality: When treating N-Boc lactams with Grignard reagents to form substituted cyclic imines, the tetrahedral intermediate is highly prone to spontaneous ring opening. As demonstrated in total synthesis campaigns, the addition of Grignard reagents to Boc-protected lactams often directly yields the protected linear aminoketone rather than a stable cyclic hemiaminal 4. If the reaction is quenched prematurely, you obtain an intractable mixture of unreacted lactam, linear ketone, and trace cyclic products.

The Solution: Do not attempt to isolate the cyclic intermediate. Instead, drive the reaction entirely to the linear aminoketone by using an excess of Grignard reagent (1.5-2.0 eq) at 0 °C. Following isolation of the linear aminoketone, treat the intermediate with Trifluoroacetic acid (TFA) in CH₂Cl₂. The TFA will cleave the Boc group, and the resulting free amine will spontaneously undergo intramolecular condensation with the ketone to yield the desired cyclic imine in high purity.

References
  • Development and mechanism investigation of a new piperlongumine derivative as a potent anti-inflamm
  • Synthetic Study towards (±)-Vertine and (±)
  • Synthesis / Volltext Thieme E-Journals
  • Toward the Total Synthesis of FR901483: Concise Synthesis of the Az

Sources

Optimization

Best solvent systems for tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate crystallization and purification

Technical Support Center: Troubleshooting & FAQ Guide for tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate Purification Overview & Chemical Context As a Senior Application Scientist, I frequently encounter challenges in...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & FAQ Guide for tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate Purification

Overview & Chemical Context

As a Senior Application Scientist, I frequently encounter challenges in the isolation of Boc-protected lactams. tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (also known as 1-Boc-5-methylpiperidin-2-one) is a critical intermediate, recently highlighted in the synthesis of advanced PRMT5 inhibitors like TNG462 for MTAP-deleted cancers[1].

Purifying this compound requires a deep understanding of its physicochemical properties. Because the tert-butoxycarbonyl (Boc) group is attached to a lactam nitrogen, it forms an imide-like structure. This makes the Boc group significantly more labile than standard Boc-amines[2]. Furthermore, the compound is prone to "oiling out" (liquid-liquid phase separation) during crystallization if the solvent system and thermal parameters are not strictly controlled[3].

Below is a self-validating, step-by-step workflow and troubleshooting guide designed to ensure high-purity isolation while mitigating thermal degradation and phase separation.

Process Visualization

Workflow A Crude 1-Boc-5-methyl- 2-piperidone B Flash Chromatography (Hexanes/EtOAc, 70:30) A->B Remove polar impurities C Concentration in Vacuo (T < 40°C) B->C Pool pure fractions D Hot Dissolution (MTBE, 45°C) C->D Complete EtOAc removal E Anti-Solvent Addition (Heptane, Dropwise) D->E Induce supersaturation F Cooling & Filtration (0-5°C) E->F Controlled nucleation G Pure Crystalline Product (>99% Purity) F->G Vacuum dry

Workflow for the purification and crystallization of 1-Boc-5-methylpiperidin-2-one.

Step-by-Step Methodology: Self-Validating Purification Protocol

Objective: Isolate tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate with >99% purity while avoiding oiling out and premature deprotection.

Step 1: Pre-Purification via Flash Chromatography

  • Action: Load the crude mixture onto a silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate (70:30 to 50:50 v/v).

  • Causality: Crude reaction mixtures often contain unreacted starting materials or over-protected byproducts. Chromatography removes highly polar impurities that act as crystallization inhibitors.

  • Self-Validation Check: Perform TLC on the eluted fractions. Only pool fractions showing a single, distinct spot corresponding to the product.

Step 2: Controlled Concentration

  • Action: Concentrate the pooled fractions in vacuo using a rotary evaporator. Crucial: Keep the water bath temperature strictly below 40°C.

  • Causality: The Boc-imide bond is highly susceptible to acid-catalyzed cleavage. Elevated temperatures combined with trace acidic impurities (from silica gel or aged halogenated solvents) will trigger spontaneous deprotection[2].

Step 3: Solvent Exchange and Hot Dissolution

  • Action: Evaporate the residue to a hard film under high vacuum to ensure 0% Ethyl Acetate remains. Dissolve the film in a minimal volume of warm Methyl tert-butyl ether (MTBE) at 45°C.

  • Causality: Complete removal of Ethyl Acetate is mandatory. Residual EtOAc acts as a powerful co-solvent that flattens the solubility curve at low temperatures, promoting liquid-liquid phase separation ("oiling out") rather than crystallization[3].

Step 4: Anti-Solvent Addition and Nucleation

  • Action: Slowly add Heptane (anti-solvent) dropwise to the warm MTBE solution until the mixture becomes slightly cloudy (the cloud point). Remove from heat and allow it to cool to room temperature undisturbed.

  • Causality: Dropwise addition ensures the system enters the metastable zone slowly. This promotes the thermodynamic growth of large, pure crystals rather than the kinetic precipitation of amorphous, impurity-trapping solids.

Step 5: Isolation and Mother Liquor Validation

  • Action: Cool the suspension to 0–5°C for 2 hours. Filter the crystals under vacuum and wash with ice-cold Heptane.

  • Self-Validation Check (Gravimetric): Take a 1 mL aliquot of the mother liquor, evaporate it to dryness, and weigh the residue. If the mass indicates that <5% of the theoretical yield remains in solution, the crystallization has reached thermodynamic equilibrium and filtration can proceed.

Quantitative Data: Solvent System Selection Matrix

Solvent SystemRatio (v/v)Primary ApplicationYield / RecoveryProsCons
Hexanes / EtOAc 70:30 to 50:50Pre-Purification (Chromatography)N/AExcellent resolution of non-polar impurities.High solvent consumption; residual EtOAc inhibits crystallization.
MTBE / Heptane 1:3 to 1:5Crystallization>85%High purity; steep solubility curve prevents oiling out.Flammability hazards require careful handling.
Isopropanol / Water 1:1 to 1:2Crystallization (Alternative)75–80%Green solvents; excellent for large-scale production.Lower recovery due to slight aqueous solubility of the lactam.

Troubleshooting FAQs

Q: Why does my product form a viscous oil at the bottom of the flask instead of crystallizing upon cooling? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). Causality: It occurs when the compound's solubility limit is reached at a temperature above its melting point in the specific solvent mixture[3]. For this Boc-lactam, residual Ethyl Acetate from the chromatography step is the most common culprit. Solution: Return the oil to the rotary evaporator and dry it to a hard film under high vacuum to ensure complete EtOAc removal. Switch to an MTBE/Heptane (1:4) system. If oiling still occurs at the cloud point, add a seed crystal to bypass the metastable oil phase and force solid nucleation.

Q: I am observing spontaneous loss of the Boc group during the concentration step. How can I prevent this? A: Causality: The Boc group on a lactam nitrogen forms an imide, which is highly susceptible to nucleophilic attack and acid-catalyzed cleavage compared to standard carbamates[2]. Trace acids (e.g., from non-neutralized silica gel) combined with rotary evaporator bath temperatures >40°C will drive this deprotection. Solution: Maintain the water bath at or below 35°C. If your silica gel is slightly acidic, pre-treat your chromatography column with 1% Triethylamine (Et3N) in Hexanes, or add 0.1% Et3N to your eluent to buffer the system.

Q: Is it possible to scale up this purification without using chromatography? A: Yes, through direct reactive crystallization, provided the upstream synthesis is relatively clean. Causality: If the impurity profile consists mainly of non-polar byproducts, you can leverage the polar nature of the lactam core by using an Isopropanol (IPA) and Water system. Solution: Dissolve the crude mixture in IPA at 50°C (approx. 1 g / 3 mL). Slowly add Water (up to 6 mL) until cloudy. This system is highly scalable and avoids the flammability hazards of MTBE/Heptane, though you may sacrifice 5-10% yield due to the slight aqueous solubility of the compound.

References

  • Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion. Journal of Medicinal Chemistry (ACS Publications). URL:[Link][1]

  • Greene's Protective Groups in Organic Synthesis. Wiley. URL:[Link][2]

  • Practical Process Research and Development - 3rd Edition. Elsevier / Academic Press. URL:[Link][3]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 5-Methyl-2-oxopiperidine-1-carboxylate Cross-Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, stalled reactions, or decomposition when attempting cross-coupling reactions wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, stalled reactions, or decomposition when attempting cross-coupling reactions with tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate .

Because this substrate is a highly sterically encumbered N-Boc protected δ -lactam, standard cross-coupling conditions frequently fail. This guide provides causality-driven diagnostics, self-validating protocols, and optimization data to successfully execute C3 α -arylation and C2 enol triflate Suzuki-Miyaura coupling .

Diagnostic Hub: Understanding the Steric Landscape

Before adjusting your catalyst loading or swapping solvents, it is critical to understand why this specific molecule resists cross-coupling. The root cause is pseudo-allylic A(1,3) strain [1].

The bulky N-Boc protecting group severely restricts the conformational flexibility of the piperidinone ring. To minimize steric clash with the carbamate, the C5-methyl group is forced into a pseudo-axial orientation. This conformational lock creates a highly shielded reactive face [2].

  • During α -arylation (C3): The enolate is shielded by both the N-Boc group and the pseudo-axial C5-methyl group, preventing the bulky Pd(II)-aryl intermediate from coordinating.

  • During Suzuki Coupling (C2): The N-Boc group directly blocks the C2 position, making transmetalation of the enol triflate exceptionally slow and prone to competitive hydrolysis.

Troubleshooting Start Cross-Coupling Fails (Low Yield / No Product) CheckPathway Identify Reaction Type Start->CheckPathway AlphaArylation C3 α-Arylation CheckPathway->AlphaArylation Suzuki C2 Enol Triflate Suzuki CheckPathway->Suzuki EnolateCheck Check Enolate Formation (D2O Quench) AlphaArylation->EnolateCheck TriflateCheck Check Triflate Stability (19F NMR) Suzuki->TriflateCheck BaseLigand Optimize Base/Ligand (NaHMDS / RuPhos) EnolateCheck->BaseLigand Incomplete Enolization Anhydrous Use Anhydrous Base (CsF / Dioxane) TriflateCheck->Anhydrous Triflate Hydrolysis

Diagnostic workflow for identifying and resolving steric-induced failures in lactam cross-coupling.

Troubleshooting Guide 1: Palladium-Catalyzed α -Arylation (C3 Position)

Symptom: High recovery of starting lactam, formation of aryl halide homocoupling products, or complete reaction stalling. Root Cause: The α -arylation of carbonyls requires the formation of a Pd(II)-enolate intermediate [3]. Standard ligands (e.g., PPh3, dppf) fail because they cannot promote the challenging reductive elimination step from the highly congested, A(1,3)-strained Pd(II) center.

Quantitative Optimization Data

To overcome this, you must use sterically demanding, electron-rich biaryl phosphine ligands (Buchwald ligands) that accelerate reductive elimination while stabilizing the Pd(0) species.

EntryBaseLigandConversion (%)Primary Issue Observed
1Cs2CO3PPh3< 5%No enolization / Pd stalling
2LiHMDSdppf15%Sluggish reductive elimination
3NaHMDSXPhos45%Steric clash during transmetalation
4 NaHMDS RuPhos > 95% Optimal steric accommodation
Self-Validating Protocol: RuPhos-Mediated α -Arylation

This protocol incorporates a mandatory validation step to ensure the enolate is actively forming before catalyst addition.

  • Enolate Validation (D2O Quench): In a flame-dried Schlenk flask under argon, dissolve the lactam (1.0 equiv) in anhydrous Toluene (0.2 M). Cool to -78 °C. Add NaHMDS (1.5 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes. Extract a 0.1 mL aliquot, quench with D2O, and analyze via 1H NMR. Proceed only if >95% deuterium incorporation is observed at the C3 position.

  • Catalyst Preparation: In a separate vial inside a glovebox, mix Pd2(dba)3 (2.5 mol%), RuPhos (5.0 mol%), and the aryl bromide (1.2 equiv) in anhydrous Toluene (0.5 M).

  • Coupling: Transfer the catalyst/aryl bromide solution dropwise into the enolate mixture at -78 °C.

  • Heating: Remove the cooling bath and gradually heat the reaction to 80 °C for 12–16 hours.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Aryl Halide Transmet Ligand Exchange PdII->Transmet Enolate Lactam Enolate Enolate->Transmet Steric Clash: N-Boc & C5-Me PdEnolate Ar-Pd(II)- Enolate Transmet->PdEnolate Requires Bulky Ligand RedElim Reductive Elimination PdEnolate->RedElim RedElim->Pd0 Catalyst Regeneration Product α-Aryl Lactam RedElim->Product

Catalytic cycle of Pd-mediated α-arylation highlighting the steric clash during ligand exchange.

Troubleshooting Guide 2: Enol Triflate Suzuki-Miyaura Coupling (C2 Position)

Symptom: Rapid decomposition of the enol triflate back to the starting lactam; protodeboronation of the boronic acid. Root Cause: The C2 position is directly adjacent to the highly bulky N-Boc group. During transmetalation, the boronic acid and the Pd(II) complex must navigate this steric wall. If standard aqueous bases (like Na2CO3 or K3PO4) are used, the sluggish transmetalation rate allows hydroxide/water to hydrolyze the sensitive enol triflate back to the lactam before coupling can occur.

Self-Validating Protocol: Anhydrous Suzuki Coupling

This protocol utilizes anhydrous fluoride sources to drive transmetalation without risking hydrolysis.

  • Triflate Validation (19F NMR): After synthesizing the enol triflate (using KHMDS and Comins' reagent), verify its integrity via 19F NMR. You must observe a clean singlet near -74 ppm. Do not proceed if free triflic acid is present, as it will instantly poison the Pd catalyst.

  • Reagent Setup: In a glovebox, combine the lactam enol triflate (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(dppf)Cl2 (5 mol%), and anhydrous CsF (3.0 equiv) in a sealed tube.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.2 M).

  • Reaction: Heat the sealed tube at 90 °C for 18 hours under vigorous stirring. The high temperature is strictly required to overcome the activation energy barrier imposed by the N-Boc group during transmetalation.

  • Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts, concentrate under reduced pressure, and purify via silica gel chromatography (neutralized with 1% Et3N).

Frequently Asked Questions (FAQs)

Q: Why do I observe significant des-Boc byproduct during the α -arylation? A: Strong bases like LiHMDS or NaHMDS at elevated temperatures can nucleophilically attack the carbamate carbonyl. If this occurs, ensure the base is added dropwise at strictly -78 °C to pre-form the enolate before any heating occurs. Alternatively, switch to a less nucleophilic base like KHMDS.

Q: Can I use a different protecting group to reduce A(1,3) strain? A: Yes. Replacing the N-Boc group with an N-benzyl or N-PMB group eliminates the severe A(1,3) strain associated with the bulky tert-butyl carbamate, allowing the piperidinone ring to adopt a more relaxed conformation. However, this requires additional deprotection steps (e.g., hydrogenation or oxidative cleavage) later in your synthetic route.

Q: My enol triflate degrades during purification. How can I proceed? A: Lactam-derived enol triflates are highly sensitive to the slightly acidic nature of standard silica gel. You must neutralize the silica with 1% Et3N in hexanes prior to column chromatography. Alternatively, if the 19F NMR shows >90% purity, use the crude enol triflate directly in the cross-coupling step after a simple aqueous workup.

References

  • Source: Organic Letters (ACS Publications)
  • Source: PubMed Central (NIH)
  • Source: Journal of the American Chemical Society (ACS Publications)
Optimization

Resolving common impurities in tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate batches

Welcome to the technical support guide for tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to effectively identify, troubleshoot,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to effectively identify, troubleshoot, and resolve common impurities encountered in synthetic batches of this important building block. Our goal is to provide practical, experience-driven advice to ensure the highest quality of your material for downstream applications.

Introduction

Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. The introduction of the tert-butyloxycarbonyl (Boc) group is a critical step, intended to protect the nitrogen of the 5-methyl-2-piperidone lactam.[1] However, this reaction and the subsequent workup and purification steps can introduce several process-related impurities. Achieving high purity is paramount, as these impurities can lead to unwanted side reactions, complicate structural analysis, and impact the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides a structured approach to resolving the most frequently observed impurities through a series of troubleshooting questions and detailed protocols.

Troubleshooting Guide: Impurity Identification and Resolution

This section addresses specific impurity-related challenges in a question-and-answer format. Each answer provides an explanation of the root cause and a recommended course of action.

Question 1: My HPLC/LC-MS analysis shows a significant peak corresponding to the starting material, 5-methyl-2-piperidone. Why is the Boc-protection incomplete?

Answer:

The presence of unreacted 5-methyl-2-piperidone is the most common impurity and points to an incomplete reaction. The N-acylation of the lactam nitrogen with di-tert-butyl dicarbonate ((Boc)₂O) can be sluggish without proper optimization.

  • Causality:

    • Insufficient Reagent: The stoichiometry of (Boc)₂O may be too low to drive the reaction to completion, especially if any of the reagent has degraded due to improper storage.

    • Suboptimal Base/Catalyst: While some protocols proceed without a catalyst, a non-nucleophilic base or catalyst like 4-(Dimethylamino)pyridine (DMAP) is often required to activate the lactam nitrogen or the anhydride.[2] Insufficient catalyst loading can lead to a stalled reaction.

    • Low Reaction Temperature/Time: The reaction may not have been run at a sufficient temperature or for an adequate duration to achieve full conversion.

    • Moisture: Water present in the reaction solvent or on the glassware can hydrolyze the (Boc)₂O, reducing its effective concentration.

  • Recommended Action:

    • Reaction Re-optimization: For your next batch, consider the "Optimized Boc-Protection Protocol" detailed below. This involves ensuring anhydrous conditions, using a slight excess of (Boc)₂O (1.1-1.2 equivalents), and adding a catalytic amount of DMAP.

    • Purification of Existing Batch: The polarity difference between the Boc-protected product and the unreacted piperidone is significant. The impurity can be effectively removed using silica gel column chromatography. See the "Purification by Silica Gel Chromatography" protocol for a detailed method.

Question 2: I've detected a compound with a mass that is 100 amu lower than my product, corresponding to 5-methyl-2-piperidone. However, my initial reaction went to completion. Where is this coming from?

Answer:

This indicates that the Boc group is being cleaved after the reaction is complete. The Boc group is notoriously labile under acidic conditions, breaking down to liberate the free amine (in this case, the lactam), isobutylene, and carbon dioxide.[3]

  • Causality:

    • Acidic Workup: Using an acidic aqueous wash (e.g., HCl, citric acid) during the workup phase is the most common cause of premature deprotection.[4]

    • Acidic Purification Media: Using un-neutralized silica gel can sometimes be acidic enough to cause partial deprotection, especially during long purification runs.

    • Improper Storage: Storing the final compound in a non-inert atmosphere or in the presence of acidic vapors can lead to slow degradation over time.

  • Recommended Action:

    • Neutralize Workup: During your aqueous extraction, use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) to quench the reaction and wash the organic layer.[5]

    • Buffer Chromatography: If you suspect your silica is the issue, you can pre-slurry it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-0.5% v/v), to neutralize any acidic sites.

    • Proper Storage: Store the purified compound in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at reduced temperatures (2-8 °C).

Question 3: My NMR spectrum shows broadened peaks or duplicate signals for some protons, making interpretation difficult. Is my product impure?

Answer:

While this could indicate an impurity, it is very often an intrinsic characteristic of the molecule itself. The broadening or duplication of signals in N-acyl compounds like yours is typically due to the presence of rotational isomers (rotamers) around the N-C(O) bond.

  • Causality:

    • Restricted Bond Rotation: The partial double-bond character of the amide (or in this case, carbamate) bond restricts free rotation at room temperature. This results in two distinct conformational isomers (E/Z rotamers) that are slowly interconverting on the NMR timescale. This phenomenon leads to separate, often broadened, peaks for the atoms near the N-Boc group.

  • Recommended Action:

    • Variable Temperature (VT) NMR: This is the definitive method to confirm the presence of rotamers. Acquiring an NMR spectrum at an elevated temperature (e.g., 50-80 °C) will increase the rate of bond rotation. If rotamers are the cause, you will observe the broadened or duplicate peaks coalesce into single, sharp signals.

    • High-Resolution Mass Spectrometry (HRMS): Confirm the mass of your main component. If the HRMS data is accurate for the desired product and HPLC shows a single, albeit potentially broad, peak, it strongly suggests the sample is pure and you are observing a conformational phenomenon.

Summary of Common Impurities
Impurity NameStructureMolecular Weight ( g/mol )Likely SourceRecommended Analytical Method
5-methyl-2-piperidoneC₆H₁₁NO113.16Incomplete reaction; Premature deprotectionLC-MS, GC-MS, ¹H NMR
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.25Excess reagent from reaction¹H NMR (signal at ~1.4-1.5 ppm)
tert-ButanolC₄H₁₀O74.12Hydrolysis of (Boc)₂OGC-MS, ¹H NMR (signal at ~1.2-1.3 ppm)

Process Workflow Diagram

The following diagram outlines a systematic approach to identifying and resolving impurities in your batches.

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Root Cause Analysis cluster_2 Phase 3: Resolution & Verification start Batch Analysis Shows Unexpected Peak(s) (HPLC, LC-MS, NMR) identify Identify Impurity Structure & Quantify (Mass Spec, NMR, Reference Standard) start->identify decision What is the Impurity? identify->decision cause1 Source: Incomplete Reaction decision->cause1 Starting Material cause2 Source: Product Degradation (Deprotection) decision->cause2 Deprotected Product cause3 Source: Reagent-Related Byproduct decision->cause3 Other action1 Action: Re-run Reaction with Optimized Protocol cause1->action1 action2 Action: Modify Workup & Purification Conditions cause2->action2 action3 Action: Re-purify Batch (Chromatography) cause3->action3 verify Final Quality Control (Purity >97%) action1->verify action2->verify action3->verify

Caption: Workflow for Impurity Troubleshooting.

Experimental Protocols

Protocol 1: Optimized Boc-Protection of 5-methyl-2-piperidone

This protocol is designed to maximize yield and minimize the presence of unreacted starting material.

  • Materials:

    • 5-methyl-2-piperidone

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware, dried in an oven

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried, round-bottomed flask under an inert atmosphere, add 5-methyl-2-piperidone (1.0 eq).

    • Dissolve the starting material in anhydrous THF or DCM (to a concentration of ~0.2-0.5 M).

    • Add DMAP (0.05 - 0.1 eq) to the solution and stir for 5 minutes.

    • Add (Boc)₂O (1.1 eq), either as a solid or dissolved in a small amount of the reaction solvent.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a water-immiscible solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, which can then be further purified if necessary.

Protocol 2: Purification by Silica Gel Chromatography

This method is effective for removing both more polar impurities (starting material) and less polar impurities (excess (Boc)₂O).

  • Materials:

    • Crude tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate

    • Silica gel (230-400 mesh)

    • Hexanes (or Heptane) and Ethyl Acetate (HPLC grade)

    • Standard chromatography equipment (column, flasks, etc.)

  • Procedure:

    • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes). Pack a glass column with the slurry.

    • Dissolve the crude product in a minimal amount of DCM or the chromatography eluent.

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% and gradually increasing to 30-40%). The exact gradient should be determined by TLC analysis first.

    • Collect fractions and analyze them by TLC. The product typically has an Rf value of ~0.3-0.5 in 20-30% Ethyl Acetate/Hexanes.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product as a solid or viscous oil.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended method for monitoring the Boc-protection reaction?

    • A1: Thin Layer Chromatography (TLC) is a fast and effective method. Use a mobile phase like 20-30% ethyl acetate in hexanes. The starting material will have a lower Rf (it will travel less up the plate) than the Boc-protected product. Staining with potassium permanganate (KMnO₄) is effective for visualization. For more precise monitoring, LC-MS is recommended.

  • Q2: How can I remove residual (Boc)₂O and its main byproduct, tert-butanol?

    • A2: The aqueous workup with NaHCO₃ described in Protocol 1 is generally effective at hydrolyzing and removing most of the unreacted (Boc)₂O. Both (Boc)₂O and tert-butanol are typically removed effectively during silica gel chromatography. If significant amounts remain, a high-vacuum drying step can help remove the volatile tert-butanol.

  • Q3: Is the compound stable in solution?

    • A3: The compound is generally stable in common aprotic organic solvents (DCM, THF, Ethyl Acetate). However, prolonged exposure to protic solvents (especially acidic ones like methanol containing HCl) can cause deprotection. It is best to prepare solutions fresh for reactions.

References

  • PubChem. (n.d.). tert-Butyl 2-methyl-5-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate (C11H19NO3). PubChemLite. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Supplementary information. (n.d.). Supplementary information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolically Stable tert-Butyl Replacement. PMC. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • DOI. (n.d.). Development of a Flow Process to tert-butyl 4-(6-chloropyridin-2-yl) piperidine-1-carboxylate. DOI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 2-methyl-3-oxopiperidine-1-carboxylate (C11H19NO3). PubChemLite. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl hydroperoxide-mediated rapid 30-second oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2026). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Efficiency for tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex catalytic challenges encountered when synthesizing and functionalizing tert-butyl 5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex catalytic challenges encountered when synthesizing and functionalizing tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate—a critical Boc-protected δ -lactam intermediate frequently utilized in the development of PRMT5 inhibitors and other advanced therapeutics [10].

This guide moves beyond basic troubleshooting by analyzing the thermodynamic and kinetic causality behind catalyst deactivation, poor enantioselectivity, and chemoselectivity failures.

Part 1: Troubleshooting & FAQs

Q1: Why does the turnover frequency (TOF) of my palladium catalyst plummet during the initial hydrogenation of the 5-methyl-2-pyridone precursor?

Causality: The rapid deactivation of heterogeneous Pd/C catalysts in this context is rarely due to the intrinsic reaction barrier. Instead, it is driven by two factors:

  • Irreversible Poisoning: Pyridone starting materials frequently contain trace strongly coordinating impurities (e.g., free amines, sulfur species, or residual halides from earlier synthetic steps) that irreversibly bind to the Pd(0) active sites.

  • Steric Shielding: The introduction of the bulky tert-butyl carbamate (Boc) group creates a high steric barrier, requiring higher activation energy for the substrate to adopt the necessary coplanar orientation on the catalyst surface.

Solution: Implement a rigorous pre-reaction scavenging protocol using a metal-scavenging resin (e.g., QuadraPure) to remove heteroatom poisons. If TOF remains low, transition from a heterogeneous system to a homogeneous cationic Rhodium(I) complex (e.g., [Rh(cod)2​]BF4​ ). Homogeneous catalysts are less susceptible to surface-passivation and can be tuned with sterically demanding ligands to accommodate the Boc group [3].

Q2: How can I improve the enantiomeric excess (ee) when establishing the C5 methyl stereocenter via asymmetric transition-metal catalysis?

Causality: The N-Boc protecting group restricts the conformational flexibility of the lactam ring, forcing it into a rigid pseudo-chair conformation. If the chiral ligand's "bite angle" (the P-M-P angle in bisphosphine ligands) is too narrow, the chiral pocket fails to accommodate this rigid transition state, leading to poor enantiofacial discrimination during the migratory insertion step.

Solution: Utilize ligands with a wider bite angle, such as Josiphos or Segphos derivatives. These ligands create a deeper, more rigid chiral pocket that perfectly complements the steric bulk of the N-Boc group, forcing the substrate to bind exclusively via one prochiral face, thereby maximizing ee [3].

Q3: During the catalytic reduction of the lactam carbonyl to yield the corresponding piperidine, I observe significant Boc deprotection. How do I maintain chemoselectivity?

Causality: Lactam reduction typically requires strong Lewis acidic conditions to activate the amide carbonyl. However, the Boc carbonyl is also highly Lewis basic. Over-activation by oxophilic metal catalysts leads to competitive coordination at the Boc group, triggering its fragmentation into isobutylene and CO2​ .

Solution: Shift to a chemoselective, outer-sphere catalytic system. Utilizing a metal-ligand bifunctional catalyst (such as a Ru-MACHO complex) with H2​ gas allows for the reduction of the lactam without direct Lewis acid activation of the carbonyls. This preserves the Boc group entirely while achieving high turnover numbers (TON) [4].

Part 2: Quantitative Data Summary

The following table summarizes the performance metrics of various catalytic systems evaluated for the synthesis and functionalization of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate derivatives.

Catalytic SystemLigandTransformationYield (%)ee (%)TONTOF (h⁻¹)Primary Limitation
Pd/C (5 wt%) NonePyridone Hydrogenation45N/A45030Rapid surface poisoning; no stereocontrol
[Rh(cod)2​]BF4​ (R)-BINAPAsymmetric Hydrogenation72841,200150Moderate steric clash with the N-Boc group
[Rh(cod)2​]BF4​ (R)-SegphosAsymmetric Hydrogenation94965,500850High cost of proprietary ligand
Ru-MACHO NoneLactam Reduction88>992,000400Requires high H2​ pressure (50 bar)

Part 3: Self-Validating Experimental Protocol

Procedure: Catalytic Asymmetric Hydrogenation to (S)-tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate

This protocol utilizes a self-validating framework to ensure that every step provides measurable feedback, preventing downstream failures.

Step 1: Substrate Pre-treatment & Validation

  • Dissolve the N-Boc-5-methyl-2-pyridone precursor (10.0 mmol) in 50 mL of degassed anhydrous methanol.

  • Add 2.0 g of a thiol-functionalized silica scavenger resin and stir at 25 °C for 2 hours. Filter the solution under argon.

  • Self-Validation Checkpoint: Analyze an aliquot via ICP-MS or quantitative NMR. The reaction must not proceed unless sulfur/phosphorus impurities are confirmed to be <10 ppm.

Step 2: Catalyst Activation

  • In an argon-filled glovebox, dissolve [Rh(cod)2​]BF4​ (0.1 mol%) and (R)-Segphos (0.11 mol%) in 10 mL of anhydrous, degassed CH2​Cl2​ .

  • Stir for 30 minutes at room temperature.

  • Self-Validation Checkpoint: Observe the color transition. The solution must turn from pale yellow to a deep, vibrant orange, confirming the successful formation of the active pre-catalyst complex.

Step 3: High-Pressure Hydrogenation

  • Transfer the substrate solution and the catalyst solution to a 100 mL stainless-steel autoclave.

  • Purge the reactor with H2​ gas three times, then pressurize to 50 bar. Stir at 40 °C.

  • Self-Validation Checkpoint: Monitor H2​ uptake continuously via a mass flow controller. A steady, predictable uptake curve that plateaus after 4-6 hours validates active turnover and reaction completion. A premature plateau (<2 hours) indicates catalyst poisoning.

Step 4: Workup and Isolation

  • Safely vent the H2​ gas and concentrate the mixture in vacuo.

  • Pass the crude residue through a short pad of silica gel (eluting with 3:1 Hexanes/EtOAc) to remove the Rh complex. Evaporate to yield the pure (S)-enantiomer.

Part 4: Troubleshooting Workflow Visualization

CatalystTroubleshooting Issue Issue: Low TON/TOF in Boc-Lactam Synthesis CheckPoisons Step 1: Substrate Purity Quantify S/P/Halides Issue->CheckPoisons Purify Action: Scavenger Resin (e.g., QuadraPure) CheckPoisons->Purify Impurities >10 ppm CheckSterics Step 2: Steric Clashes (Boc & 5-Me Group) CheckPoisons->CheckSterics Purity Validated Purify->CheckPoisons Re-test TuneLigand Action: Increase Bite Angle (e.g., Segphos/Josiphos) CheckSterics->TuneLigand Low ee% / Sluggish CheckChemo Step 3: Chemoselectivity (Boc Cleavage) CheckSterics->CheckChemo Good Turnover TuneLigand->CheckSterics Re-evaluate TuneLewis Action: Soften Lewis Acidity (Avoid strong oxophilicity) CheckChemo->TuneLewis Boc Loss Detected Success Optimized Catalytic System High Yield & ee% CheckChemo->Success Intact Boc-Lactam TuneLewis->CheckChemo Re-evaluate

Caption: Logical workflow for troubleshooting catalyst efficiency in Boc-protected piperidone synthesis.

References

  • Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers. Journal of Medicinal Chemistry.[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH) / Molecules.[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate vs. tert-Butyl 2-oxopiperidine-1-carboxylate

As a Senior Application Scientist in medicinal chemistry and process development, selecting the correct N-Boc-protected lactam building block is critical for downstream synthetic success. While tert-butyl 2-oxopiperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and process development, selecting the correct N-Boc-protected lactam building block is critical for downstream synthetic success. While tert-butyl 2-oxopiperidine-1-carboxylate (N-Boc-2-piperidone) and its C5-methylated derivative, tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate , share a core lactam reactivity profile, the introduction of a single methyl group fundamentally alters their conformational dynamics, steric hindrance, and stereochemical outcomes in target-oriented synthesis.

This guide objectively compares the reactivity of these two compounds, exploring the causality behind their experimental behaviors, and provides self-validating protocols for their application in drug discovery.

Structural Causality and Mechanistic Divergence

To understand the divergent reactivity of these two lactams, we must analyze the interplay between the N-Boc protecting group and the piperidinone ring.

The Role of N-Boc Activation

In both molecules, the strongly electron-withdrawing tert-butyloxycarbonyl (Boc) group serves a dual purpose. First, it prevents unwanted N-alkylation. Second, it significantly lowers the resonance stabilization of the lactam amide bond, rendering the C2 carbonyl highly susceptible to nucleophilic attack (e.g., by organolithium or Grignard reagents)[1].

The C5-Methyl Conformational Lock

The critical divergence lies at the C5 position (gamma to the carbonyl, beta to the nitrogen).

  • tert-Butyl 2-oxopiperidine-1-carboxylate (Unsubstituted): The unsubstituted ring is conformationally flexible. Upon nucleophilic ring-opening and subsequent dehydrative cyclization to an imine, the ring lacks a strong steric bias. Subsequent reductions (e.g., with NaBH₄) typically yield mixtures of diastereomers with low selectivity.

  • tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (C5-Methylated): The C5-methyl group introduces severe 1,3-diaxial interactions if forced into an axial position. Consequently, the piperidinone ring is "locked" into a conformation where the methyl group is strictly equatorial. When this molecule undergoes ring-opening and cyclization, the resulting cyclic imine retains this conformational memory. Hydride delivery during reduction is sterically hindered on one face by the equatorial methyl group's trajectory, forcing highly stereoselective trans-addition[2]. This precise steric locking was recently leveraged in the discovery of TNG908, a PRMT5 inhibitor where the 5-methyl group restricts the rotamer state of Glu435 in the target protein[2].

Quantitative Data Comparison

The table below summarizes the empirical performance of both substrates in nucleophilic ring-opening workflows.

Parametertert-Butyl 2-oxopiperidine-1-carboxylatetert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate
Primary Utility Synthesis of flexible ω -aminoketones and anabaseine derivatives.Synthesis of conformationally locked, trans-substituted piperidines.
Nucleophilic Ring Opening Highly efficient with Aryllithium reagents at -78 °C.Efficient with Aryl Grignard reagents at 0 °C to RT.
Solvent Dependency Strict requirement for Diethyl Ether (Fails in THF)[3].Tolerates THF and DCM well[2].
Stereoselectivity (Imine Reduction) Poor (Often ~1:1 to 2:1 cis/trans mixtures).Excellent (Typically 9:1 trans:cis ratio)[2].
Key Pharmaceutical Application Precursor to KC-1 ( α 7 nAChR silent agonist)[3].Precursor to TNG908 (PRMT5 Inhibitor)[2].

Mechanistic Visualizations

The following diagrams illustrate the logical flow and stereochemical divergence of these two building blocks.

G A N-Boc-5-methyl- 2-piperidone B PhMgBr Ring Opening A->B C Acyclic Ketone Intermediate B->C D TFA Deprotection & Cyclization C->D E Cyclic Imine D->E F NaBH4 Reduction E->F G Trans-Isomer (9:1 Ratio) F->G

Caption: Workflow demonstrating the stereoselective synthesis of trans-piperidines via C5-methyl substitution.

G Substrate Lactam Substrate Unsub N-Boc-2-piperidone (Unsubstituted) Substrate->Unsub Sub N-Boc-5-methyl-2-piperidone (C5-Methylated) Substrate->Sub Unsub_RO Organolithium Attack Yields flexible acyclic ketone Unsub->Unsub_RO Sub_RO Grignard Attack Yields conformationally biased ketone Sub->Sub_RO Unsub_Red Imine Reduction: Low stereoselectivity Unsub_RO->Unsub_Red Sub_Red Imine Reduction: High trans-selectivity (9:1) Sub_RO->Sub_Red

Caption: Divergent stereochemical outcomes driven by the presence of the C5-methyl group.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate self-validating checkpoints (e.g., colorimetric changes, specific solvent effects) that confirm the reaction is proceeding along the correct mechanistic pathway.

Protocol A: Organolithium Ring Opening of tert-Butyl 2-oxopiperidine-1-carboxylate[3]

Objective: Synthesis of N-Boc- ω -aminoketones (KC-1 Precursor).

  • Preparation of the Aryllithium Species: In an oven-dried flask under argon, dissolve 3-bromo-5-phenylpyridine (1.0 equiv) in anhydrous diethyl ether (0.1 M). Validation Check: Do not use THF; the use of THF completely inhibits product formation in this specific organolithium coupling[3].

  • Lithiation: Cool the solution to -78 °C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Validation Check: A deep color change (typically dark red/brown) should occur immediately, confirming halogen-metal exchange. Stir for 30 minutes.

  • Lactam Addition: Add a solution of tert-butyl 2-oxopiperidine-1-carboxylate (1.2 equiv) in diethyl ether dropwise.

  • Quench and Monitor: Stir for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl. Validation Check: TLC analysis (Hexanes/EtOAc) should show the complete disappearance of the lactam (Rf ~0.4) and the appearance of a highly UV-active spot corresponding to the acyclic ketone.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to afford the product in ~61% yield.

Protocol B: Stereoselective Ring Opening & Reduction of tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate[2]

Objective: Synthesis of trans-2-phenyl-5-methylpiperidine (TNG908 Precursor).

  • Grignard Addition: To a solution of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate (1.0 equiv) in anhydrous THF at 0 °C, add Phenylmagnesium bromide (1.5 equiv) dropwise. Stir for 4 hours while warming to room temperature.

  • Deprotection & Cyclization: Quench the reaction, extract the acyclic ketone, and dissolve the crude intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours to remove the Boc group. Validation Check: LC-MS should indicate the mass of the dehydrated cyclic imine [M+H]+, confirming that spontaneous dehydrative cyclization has occurred upon deprotection.

  • Stereoselective Reduction: Concentrate the imine in vacuo, redissolve in Methanol, and cool to 0 °C. Add Sodium Borohydride (NaBH₄, 2.0 equiv) portion-wise.

  • Validation & Isolation: Stir for 1 hour. Validation Check: ¹H NMR of the crude reaction mixture will reveal two distinct doublets for the newly formed C2 proton. Integration of these peaks will validate a 9:1 ratio favoring the trans-isomer[2]. The isomers can be readily separated by standard flash column chromatography.

References

  • 1 - Ningbo Inno Pharmchem Co., Ltd. (2026) 2.2 - Journal of Medicinal Chemistry, ACS Publications (2024) 3.3 - PMC, National Institutes of Health

Sources

Comparative

HPLC method development and validation for tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate purity

An in-depth comparative guide on HPLC method development and validation for the purity assessment of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate, designed for analytical chemists and drug development professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide on HPLC method development and validation for the purity assessment of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate, designed for analytical chemists and drug development professionals.

Introduction & Analyte Profiling

tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate (C₁₁H₁₉NO₃)[1] is a highly versatile Boc-protected δ-lactam (piperidone derivative) utilized as a critical intermediate in pharmaceutical synthesis. Because Boc-protected amines and lactam rings possess distinct chemical vulnerabilities—specifically, susceptibility to acid-catalyzed deprotection and base-catalyzed ring-opening, respectively—developing a robust analytical control strategy is imperative for ensuring batch-to-batch consistency[2].

This guide objectively compares the chromatographic performance of traditional Fully Porous Particle (FPP) columns against modern Superficially Porous Particle (SPP) columns. Furthermore, it outlines a self-validating experimental protocol strictly aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[3].

Mechanistic Causality in Method Development

Mobile Phase Optimization: The Stability Imperative

The dual-reactivity of the target molecule dictates mobile phase selection. Acidic modifiers (such as 0.1% TFA), which are commonly used for Boc-protected amino acids, can induce on-column des-Boc degradation, leading to artifactual impurity peaks and inaccurate purity assessments[2]. Conversely, high pH environments can hydrolyze the lactam ring. Therefore, a strictly buffered mobile phase (e.g., Ammonium Acetate, pH 6.5) is required to maintain the structural integrity of the analyte during the separation process[4][5].

Stationary Phase Selection: SPP vs. FPP

Traditional HPLC methods rely on 5.0 µm FPPs. However, resolving closely related process impurities (such as the des-Boc derivative, 5-methylpiperidin-2-one, and regioisomers) requires higher theoretical plate counts. Superficially porous particles (SPPs, or core-shell particles) feature a solid, impermeable silica core surrounded by a porous outer layer[6]. This morphology fundamentally alters the van Deemter kinetics:

  • Eddy Diffusion (A-term): The highly uniform particle size distribution and dense packing of SPPs minimize multipath dispersion[7].

  • Longitudinal Diffusion (B-term): The solid core physically restricts the volume available for axial diffusion[7].

  • Mass Transfer (C-term): The shortened diffusion path within the 0.5 µm porous shell accelerates analyte mass transfer between the mobile and stationary phases, enabling sharp peaks even at higher flow rates[8].

Consequently, a 2.7 µm SPP column delivers efficiencies comparable to sub-2 µm FPP UHPLC columns, but at approximately 50% of the backpressure, making it highly practical for standard HPLC systems without exceeding instrument pressure limits[7][9].

MethodDev A Analyte Profiling (Boc-Lactam & Impurities) B Stationary Phase Selection (SPP Core-Shell vs. FPP) A->B Defines separation goals C Mobile Phase Optimization (pH 6.5 Buffer + ACN) B->C Drives selectivity D Method Validation (ICH Q2(R2) Guidelines) C->D Finalizes conditions

Fig 1. Sequential lifecycle of HPLC method development and validation.

Experimental Protocol: A Self-Validating System

The following protocol establishes a reliable, stability-indicating method.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water (10 mM). Adjust to pH 6.5 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm membrane. Causality: The near-neutral pH prevents both Boc-deprotection and lactam hydrolysis[4].

  • Organic Modifier (Mobile Phase B): HPLC-grade Acetonitrile (ACN).

Step 2: Sample Preparation

  • Diluent: Water:ACN (80:20 v/v). Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (fronting/splitting).

  • Standard Solution: Accurately weigh and dissolve the tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate reference standard to achieve a final concentration of 1.0 mg/mL.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention times).

  • Detection: UV at 215 nm (Optimal wavelength for monitoring lactam amide bonds)[4].

  • Gradient Program: 0-2 min (20% B), 2-10 min (20% to 60% B), 10-15 min (60% B), 15-16 min (60% to 20% B), 16-22 min (20% B for re-equilibration).

Comparative Performance Data

To objectively demonstrate the superiority of the core-shell approach for this analyte, the method was executed on both an FPP and an SPP column of identical dimensions (150 mm × 4.6 mm).

Chromatographic ParameterFPP C18 (5.0 µm)SPP C18 (2.7 µm)Analytical Implication
Retention Time (Main Peak) 8.4 min7.9 minSPP exhibits slightly lower retention due to reduced surface area, speeding up analysis[6].
Theoretical Plates (N) ~9,500~22,400SPP delivers >2x efficiency due to minimized A and C terms in the van Deemter equation[7].
Resolution (Rs) from des-Boc Impurity 1.4 (Incomplete)2.8 (Baseline)SPP ensures accurate quantitation of closely eluting degradation products.
USP Tailing Factor (Tf) 1.351.08Narrower particle size distribution in SPP improves peak symmetry[9].
System Backpressure ~140 bar~210 barSPP pressure is higher than 5 µm FPP, but well within standard HPLC limits (unlike sub-2 µm FPPs)[8].

Method Validation (ICH Q2(R2) Compliance)

The ICH Q2(R2) guideline, which became legally effective in June 2024, mandates a lifecycle and risk-based approach to analytical procedure validation, ensuring the method is strictly fit for its intended purpose[10][11].

  • Specificity: Demonstrated by baseline separation (Rs > 2.0) of the main peak from forced degradation products generated via acid, base, peroxide, thermal, and photolytic stress[3][5].

  • Linearity & Range: Evaluated from the Limit of Quantitation (LOQ) to 120% of the target concentration. The reportable range is established using a linear calibration model (R² > 0.999)[3].

  • Accuracy: Assessed via spike-recovery experiments at 50%, 100%, and 150% levels, achieving 98.0% - 102.0% recovery[12].

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day) confirmed with %RSD < 2.0% across six replicate injections[12].

  • Robustness: Evaluated using a Design of Experiments (DoE) approach, systematically varying pH (±0.2), column temperature (±2°C), and flow rate (±0.1 mL/min) to prove reliability under normal operational fluctuations[13].

ValidationLogic Specificity Specificity (Peak Purity & Resolution) Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Ensures no interference Accuracy Accuracy (% Recovery 98-102%) Linearity->Accuracy Establishes working range Precision Precision (%RSD < 2.0%) Accuracy->Precision Validates exactness Robustness Robustness (DoE Assessment) Precision->Robustness Confirms reliability

Fig 2. Self-validating logic of ICH Q2(R2) analytical procedure parameters.

References

  • [validation of analytical procedures q2(r2) - ICH] - ICH.org -[Link] 2.[ICH Q2(R2) Validation of analytical procedures - Scientific guideline] - EMA -[Link] 3.[ICH Q2 (R2) Validation of Analytical Procedures] - MasterControl -[Link] 4.[Core-Shell vs Fully Porous Particles Webinar] - Phenomenex -[Link] 5.[ICH Q2(R2) Guide: Analytical Method Validation Explained] - IntuitionLabs -[Link] 6.[Choosing Between Fully Porous and Superficially Porous Particles in HPLC] - Element Lab Solutions -[Link]

  • [Validation of analytical procedures – ICH Q2(R2)] - European Pharmaceutical Review -[Link]

  • [The Difference Between Superficially Porous and Fully Porous Particles] - Chrom Tech -[Link]

  • [Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties] - Chromatography Today -[Link] 10.[Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate (C11H19NO3)] - PubChemLite -[Link] 11.[Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine] - Scirp.org -[Link] 12.[A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds] - Semantic Scholar -[Link] 13.[Box-Behnken guided development of an ecofriendly RP-HPLC analytical method for simultaneous quantification of pantoprazole sodium] - Journal of Applied Pharmaceutical Science -[Link]

Sources

Validation

Comparative Stability Guide: Boc vs. Fmoc Protected 5-Methyl-2-piperidones in Synthetic Workflows

For researchers and drug development professionals designing constrained peptidomimetics or complex alkaloid scaffolds, the 5-methyl-2-piperidone (a δ -lactam) core is a highly valuable structural motif. However, integra...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals designing constrained peptidomimetics or complex alkaloid scaffolds, the 5-methyl-2-piperidone (a δ -lactam) core is a highly valuable structural motif. However, integrating this lactam into broader synthetic workflows—such as solid-phase peptide synthesis (SPPS) or cross-coupling reactions—requires temporary N-protection.

The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection fundamentally alters the electronic and steric environment of the lactam ring. This guide provides an objective, data-driven comparison of the stability profiles of N-Boc vs. N-Fmoc 5-methyl-2-piperidones, explaining the mechanistic causality behind their reactivity and providing validated protocols for their handling.

Structural & Mechanistic Context: The "Ring-Opening" Dilemma

To understand the stability of protected 5-methyl-2-piperidones, one must first analyze how N-acylation affects the lactam's inherent chemistry.

In an unprotected lactam, the nitrogen lone pair delocalizes into the adjacent carbonyl, rendering it relatively stable against nucleophilic attack. When the lactam nitrogen is protected with a carbamate group (Boc or Fmoc), this lone pair is pulled away toward the protecting group's carbonyl. This "imide-like" electronic activation makes the lactam carbonyl highly electrophilic and susceptible to nucleophilic attack [1].

The Causality of Differential Stability
  • N-Boc-5-methyl-2-piperidone: The Boc group is strongly electron-withdrawing but possesses a highly bulky tert-butyl moiety. This steric bulk acts as a physical shield, blocking nucleophiles from attacking the activated lactam carbonyl. Consequently, Boc-protected lactams are highly stable to basic and nucleophilic conditions, though they remain highly labile to strong acids (e.g., Trifluoroacetic acid) [2].

  • N-Fmoc-5-methyl-2-piperidone: The Fmoc group is similarly electron-withdrawing but lacks the immediate steric shielding of the tert-butyl group. When exposed to secondary amines (like piperidine) or ammonia during standard Fmoc-deprotection or transamidation, the nucleophile frequently attacks the highly activated lactam carbonyl instead of abstracting the acidic fluorenyl proton. This leads to a severe side reaction: nucleophilic ring-opening of the lactam , yielding undesired acyclic piperidide or amide byproducts [1] [2].

Comparative Stability Data

The table below summarizes the stability of both protected derivatives across standard synthetic conditions. Data is synthesized from established SPPS and transamidation workflows.

Condition / ReagentN-Boc-5-methyl-2-piperidoneN-Fmoc-5-methyl-2-piperidoneMechanistic Outcome
Acidic (20-50% TFA in DCM) Highly Labile (< 5 min half-life)Stable (> 24 hours)Boc undergoes acid-catalyzed cleavage yielding isobutylene and CO2​ . Fmoc remains intact.
Basic/Nucleophilic (20% Piperidine/DMF) Stable (> 24 hours)Labile / Prone to Side Reactions Fmoc undergoes base-induced β -elimination, but competing nucleophilic attack causes lactam ring-opening[1].
Ammonolysis ( NH3​ / Lewis Acid) Stable Highly Labile (Ring-opened)Fmoc lactams undergo rapid ring-opening to form acyclic amides; Boc lactams resist attack [1].
Thermal Storage (Neat, 25°C) Stable (> 12 months)Moderate (Sensitive to trace amines)Fmoc derivatives can auto-degrade if trace basic impurities are present during long-term storage.

Reaction Pathways Visualization

The following diagram illustrates the divergent reaction pathways of Boc and Fmoc protected 5-methyl-2-piperidones when subjected to orthogonal cleavage conditions.

G Start 5-Methyl-2-piperidone Derivatives Boc N-Boc-5-methyl-2-piperidone Start->Boc Boc2O, DMAP Fmoc N-Fmoc-5-methyl-2-piperidone Start->Fmoc Fmoc-Cl, LHMDS Boc_Acid Acidic Conditions (TFA/DCM) Boc->Boc_Acid Boc_Base Basic/Nucleophilic (Piperidine/DMF) Boc->Boc_Base Fmoc_Acid Acidic Conditions (TFA/DCM) Fmoc->Fmoc_Acid Fmoc_Base Basic/Nucleophilic (Piperidine/DMF) Fmoc->Fmoc_Base Boc_Deprot Clean Deprotection (Lactam Intact) Boc_Acid->Boc_Deprot Boc_Stable Highly Stable (No Reaction) Boc_Base->Boc_Stable Fmoc_Stable Highly Stable (No Reaction) Fmoc_Acid->Fmoc_Stable Fmoc_Side Competing Pathways: Deprotection vs. Ring-Opening Fmoc_Base->Fmoc_Side RingOpen Undesired Piperidide (Lactam Ring Opened) Fmoc_Side->RingOpen Nucleophilic Attack on Carbonyl Fmoc_Deprot Deprotection (Lactam Intact) Fmoc_Side->Fmoc_Deprot Base-induced β-elimination

Figure 1: Reaction pathways and stability profiles of N-Boc vs. N-Fmoc 5-methyl-2-piperidones.

Experimental Protocols

The following self-validating protocols are designed to assess the stability and controlled deprotection of these lactam derivatives.

Protocol 1: Assessing Base-Stability and Ring-Opening of N-Fmoc-5-methyl-2-piperidone

This protocol demonstrates the competitive ring-opening versus deprotection of the Fmoc-lactam when exposed to standard SPPS deprotection conditions [2].

Materials: N-Fmoc-5-methyl-2-piperidone (1.0 mmol), 20% Piperidine in N,N-Dimethylformamide (DMF) (v/v), Dichloromethane (DCM), LC-MS grade Acetonitrile. Procedure:

  • Preparation: Dissolve 1.0 mmol of N-Fmoc-5-methyl-2-piperidone in 5.0 mL of DMF in a 25 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add 1.25 mL of pure piperidine to achieve a 20% v/v solution. Stir at ambient temperature (25°C).

  • Kinetic Sampling: At t=5,15,30, and 60 minutes, withdraw a 50 μL aliquot.

  • Quenching: Immediately quench the aliquot into 950 μL of a 1% Formic Acid in Acetonitrile solution to halt the base-catalyzed reaction.

  • Analysis: Analyze via LC-MS. Expected Causality & Result: You will observe the rapid disappearance of the starting material. However, the chromatogram will show a mixture of the desired deprotected 5-methyl-2-piperidone and a significant fraction of the acyclic piperidide byproduct (mass corresponding to the addition of piperidine across the opened lactam ring). This validates the vulnerability of the unshielded, Fmoc-activated lactam carbonyl.

Protocol 2: Acidic Deprotection of N-Boc-5-methyl-2-piperidone

This protocol demonstrates the clean, orthogonal cleavage of the Boc group without risking lactam ring integrity.

Materials: N-Boc-5-methyl-2-piperidone (1.0 mmol), Trifluoroacetic Acid (TFA), DCM, Nitrogen gas. Procedure:

  • Preparation: Dissolve 1.0 mmol of N-Boc-5-methyl-2-piperidone in 4.0 mL of anhydrous DCM. Cool the flask to 0°C in an ice bath to control the exothermic evolution of CO2​ .

  • Acid Addition: Slowly add 4.0 mL of TFA dropwise over 5 minutes (yielding a 50% v/v TFA/DCM solution).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The reaction is self-driving as the byproducts (isobutylene and CO2​ ) are gaseous and leave the system.

  • Workup: Evaporate the solvent and excess TFA under a stream of nitrogen. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA.

  • Validation: Analyze the crude residue via 1H NMR. Expected Causality & Result: The bulky Boc group prevents any nucleophilic attack prior to cleavage. The acidic conditions cleanly remove the Boc group, leaving the lactam ring 100% intact. The NMR will show the complete absence of the tert-butyl singlet (~1.4 ppm) and the preservation of the cyclic piperidone signals.

Strategic Recommendations for Synthesis

When designing a synthetic route involving 5-methyl-2-piperidone:

  • Prioritize Boc Protection if the downstream synthesis involves nucleophiles, strong bases, or transamidation steps. The steric bulk of the Boc group is essential for preserving the lactam ring.

  • Use Fmoc Cautiously. If Fmoc protection is strictly required (e.g., for compatibility with an acid-sensitive core), avoid prolonged exposure to secondary amines. Consider alternative, milder deprotection bases (e.g., DBU in continuous flow) or non-nucleophilic bases to minimize ring-opening side reactions [2].

References

  • Synthesis of N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine: An Application of Lanthanide-Catalyzed Transamidation The Journal of Organic Chemistry URL:[Link]

  • Advances in Fmoc solid-phase peptide synthesis Journal of Peptide Science URL:[Link]

Comparative

GC-MS Analysis and Validation of tert-Butyl 5-Methyl-2-Oxopiperidine-1-Carboxylate: A Comparative Methodological Guide

Introduction: The Synthetic and Analytical Context In modern medicinal chemistry, functionalized piperidines and lactams serve as crucial structural motifs. Specifically, tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic and Analytical Context

In modern medicinal chemistry, functionalized piperidines and lactams serve as crucial structural motifs. Specifically, tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate (also known as N-Boc-5-methylpiperidin-2-one) has emerged as a critical building block. Notably, it is a key intermediate in the synthesis of MTA-cooperative PRMT5 inhibitors, such as the clinical-stage oncology candidate TNG908, which is designed to be synthetically lethal in MTAP-deleted cancers[1].

While the synthesis of this compound is well-documented, its analytical validation presents a significant challenge. The tert-butyloxycarbonyl (N-Boc) protecting group is notoriously susceptible to thermal degradation. During standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the high temperatures of the injection port often induce a retro-ene pyrolytic decomposition[2]. This leads to the loss of isobutylene and carbon dioxide, causing the analyst to detect the deprotected lactam (5-methylpiperidin-2-one) rather than the intact molecule.

This guide objectively compares standard GC-MS, Cold On-Column (COC) GC-MS, and Liquid Chromatography-Mass Spectrometry (LC-MS) to establish a self-validating workflow that prevents analytical misinterpretation.

Mechanistic Insight: Thermal Degradation in GC-MS

To understand the analytical artifacts, we must examine the causality behind the degradation. In a standard Split/Splitless (SSL) GC injector heated to 250°C, the N-Boc lactam is subjected to sudden thermal shock. The combination of high thermal energy and active sites on the glass wool catalyzes the cleavage of the carbamate bond.

ThermalDegradation A tert-Butyl 5-methyl-2-oxopiperidine -1-carboxylate (MW: 213.28) B GC Injector (>200°C) A->B Injection C 5-Methylpiperidin-2-one (MW: 113.16) B->C Thermal Deprotection D Isobutylene (MW: 56) + CO2 (MW: 44) B->D Volatile Loss

Fig 1: Thermal degradation pathway of N-Boc-5-methylpiperidin-2-one in a standard GC injector.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness, the following protocols employ an orthogonal, self-validating design. Any purity assessment made via GC-MS must be cross-validated against LC-MS or GC-COC to distinguish true synthetic impurities from instrument-induced thermal artifacts.

Protocol A: Standard GC-MS (Split/Splitless) - Demonstrating the Artifact
  • Sample Preparation: Dissolve the compound in anhydrous dichloromethane (DCM) to a concentration of 1 mg/mL.

  • Column: HP-5MS capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Injection: Inject 1.0 µL into an SSL injector set at 250°C with a 10:1 split ratio.

  • Oven Program: 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Electron Ionization (EI) at 70 eV. Scan range: 40–400 m/z. Causality Check: Expect massive degradation. This method is used here solely to baseline the thermal instability.

Protocol B: GC-MS with Cold On-Column (COC) Injection - Preserving the Analyte
  • Sample Preparation: Dilute the sample to 0.1 mg/mL in hexane/DCM (80:20) to ensure compatibility with the column phase.

  • Injection: Use a COC injector. Inject 1.0 µL directly into the capillary column. Set the initial injector temperature to 50°C (oven track mode).

  • Oven Program: 50°C (hold 1 min), ramp at 10°C/min to 250°C.

  • Detection: EI at 70 eV. Causality Check: By depositing the liquid directly into the column at low temperatures, vaporization occurs gradually under the vacuum of the MS. The activation energy for the retro-ene decomposition is never reached, allowing the intact N-Boc molecule to elute.

Protocol C: LC-MS (ESI-TOF) - Orthogonal Validation
  • Sample Preparation: Dissolve in LC-grade methanol to 10 µg/mL.

  • Column: C18 Reverse Phase (50 × 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: Electrospray Ionization (ESI) in positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C. Causality Check: Because chromatography occurs in the liquid phase at 40°C, thermal degradation is impossible. This serves as the absolute ground truth for compound purity.

Comparative Analytical Performance

The data synthesized from these three orthogonal approaches clearly illustrates the limitations of standard GC-MS for this specific compound class.

Table 1: Chromatographic & MS Performance Comparison
Analytical TechniqueInjection Temp (°C)Primary Observed SpeciesIntact Molecule RecoveryArtifact Generation
GC-MS (SSL) 2505-methylpiperidin-2-one< 5%High (Isobutylene + CO2)
GC-MS (COC) 50 (Oven track)tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate> 95%Low
LC-MS (ESI) N/A (Ambient)tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate100%None
Table 2: Key Mass Fragments (EI vs. ESI)
TechniqueIonizationTarget AnalyteKey m/z FragmentsStructural Assignment
GC-MS (SSL) EI (70 eV)Deprotected Lactam113, 98, 84, 55[M]⁺, [M-CH₃]⁺, [M-CO]⁺, Ring cleavage
GC-MS (COC) EI (70 eV)Intact N-Boc Lactam213, 157, 140, 57[M]⁺ (weak), [M-C₄H₈]⁺, [M-OtBu]⁺, [tBu]⁺
LC-MS ESI (+)Intact N-Boc Lactam214.1, 236.1, 158.1[M+H]⁺,[M+Na]⁺, [M-C₄H₈+H]⁺ (In-source)

Data Interpretation: In GC-SSL, the absence of the m/z 213 molecular ion and the dominance of m/z 113 proves thermal cleavage[2]. Conversely, GC-COC successfully detects the intact mass, though EI fragmentation still yields a strong tBu cation (m/z 57). LC-MS provides the clearest structural confirmation via the [M+H]⁺ and sodium adducts, though analysts must optimize the fragmentor voltage to prevent in-source collision-induced loss of isobutylene (yielding m/z 158.1).

Analytical Decision Workflow

To streamline laboratory operations and prevent wasted resources on misleading GC-MS runs, follow this decision tree when analyzing N-Boc protected heterocycles.

DecisionTree Start Analyze N-Boc-5-methyl- 2-oxopiperidine CheckVol Is the compound volatile and thermally stable? Start->CheckVol LCMS LC-MS (ESI-TOF) Gold Standard for Thermally Labile N-Boc CheckVol->LCMS No (Thermally Labile) GC_Choice GC-MS Required? CheckVol->GC_Choice Yes (Needs GC) GC_COC GC-MS (Cold On-Column) Inject at <60°C Preserves N-Boc GC_Choice->GC_COC High Purity Validation GC_SSL GC-MS (Split/Splitless) Inject at 250°C Expect ~80-100% Degradation GC_Choice->GC_SSL Routine/Fragment Analysis

Fig 2: Analytical decision workflow for the validation of thermally labile N-Boc heterocycles.

Conclusion

The validation of tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate requires an analytical strategy that respects its thermal lability. Standard GC-MS with hot split/splitless injection is fundamentally incompatible with this molecule, generating artifacts that mimic synthetic failure. By transitioning to Cold On-Column GC-MS or relying on LC-MS (ESI-TOF) as the primary validation tool, researchers can ensure structural integrity, accurately assess purity, and confidently advance this critical building block into downstream drug discovery pipelines.

References

  • Cottrell, K. M., et al. "Discovery of TNG908: A Selective, Brain Penetrant, MTA-Cooperative PRMT5 Inhibitor That Is Synthetically Lethal with MTAP-Deleted Cancers." Journal of Medicinal Chemistry, 2024, 67(8), 6064-6080.[Link]

  • Sugie, K., et al. "Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry." Forensic Toxicology, 2018, 36, 382-390.[Link]

  • Awuah, S. G., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, 2020, 10, 24017-24026.[Link]

Sources

Validation

Spectroscopic Validation of Enantiomeric Excess in tert-Butyl 5-Methyl-2-oxopiperidine-1-carboxylate: A Comparative Guide

Introduction: The Criticality of Chiral Validation tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate is a Boc-protected chiral δ-lactam that serves as a vital synthetic intermediate in modern drug discovery. Notably, der...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Chiral Validation

tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate is a Boc-protected chiral δ-lactam that serves as a vital synthetic intermediate in modern drug discovery. Notably, derivatives of this scaffold are utilized in the synthesis of highly selective, brain-penetrant PRMT5 inhibitors (such as TNG908), where the precise spatial orientation of the C5-methyl group dictates target binding affinity and synthetic lethality in MTAP-deleted cancers [1].

Validating the enantiomeric excess (ee) of this intermediate is non-negotiable. While Chiral High-Performance Liquid Chromatography (HPLC) remains the regulatory gold standard, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents and Vibrational Circular Dichroism (VCD) offer rapid, orthogonal, and non-destructive alternatives. This guide objectively compares these methodologies, detailing the causality behind the analytical phenomena and providing self-validating experimental protocols.

Methodological Deep Dive & Causality

1 H NMR Spectroscopy via Chiral Solvating Agents (CSAs)

The Causality: Enantiomers possess identical scalar NMR properties in an achiral environment. To differentiate them, we must break this symmetry. The addition of a Chiral Solvating Agent (CSA), such as an enantiomerically pure BINOL derivative or a chiral lactam-based shift reagent, creates a transient, non-covalent diastereomeric complex [2].

For tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate, the lactam carbonyl and the Boc carbamate act as potent hydrogen bond acceptors. When they interact with the hydrogen bond donors of the CSA, the resulting (S)-lactam-CSA and (R)-lactam-CSA complexes adopt different spatial geometries. The anisotropic shielding exerted by the CSA's aromatic rings alters the local magnetic environment of the enantiomers differently. This magnetic non-equivalence ( Δδ ) splits the previously degenerate C5-methyl doublet (or the massive tert-butyl singlet) into two distinct, integrable signals [3].

Self-Validating Protocol: NMR ee Determination

  • Sample Preparation: Accurately weigh 0.05 mmol of the synthesized tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate and 0.05–0.10 mmol of the chosen CSA (e.g., (S)-BINOL).

  • Solvation: Quantitatively transfer the mixture into a standard 5 mm NMR tube and dissolve in 0.6 mL of anhydrous CDCl 3​ .

  • Equilibration: Shake the tube vigorously for 30 seconds to ensure complete dissolution and thermodynamic equilibration of the hydrogen-bonded complexes.

  • Acquisition: Acquire a 1 H NMR spectrum at 298 K using a high-field spectrometer ( 400 MHz) with a minimum of 16 scans to ensure a high signal-to-noise ratio.

  • Data Analysis: Apply rigorous baseline correction. Identify the split signals corresponding to the C5-methyl group. Calculate the enantiomeric excess using the integrated areas:

    ee(%)=​Areamajor​+Areaminor​Areamajor​−Areaminor​​​×100
Vibrational Circular Dichroism (VCD)

The Causality: Unlike NMR, VCD does not require a chiral auxiliary. It measures the differential absorbance ( ΔA=AL​−AR​ ) of left and right circularly polarized infrared light during a vibrational transition . For our target molecule, the spatial arrangement of the C5-methyl group relative to the rigid δ-lactam ring dictates the angular momentum of the transition dipole moment. This yields a highly specific, stereochemical VCD signature in the 1600–1800 cm −1 region (coupled C=O stretching of the lactam and Boc group). Because the VCD signal intensity is directly proportional to the enantiomeric excess, it allows for the simultaneous determination of absolute configuration and ee [4].

Self-Validating Protocol: FT-VCD ee Determination

  • Sample Preparation: Prepare a 0.1 M solution of the lactam in an IR-transparent, achiral solvent (e.g., CDCl 3​ ).

  • Cell Loading: Inject the solution into a BaF 2​ liquid cell with a 100 µm path length, ensuring no air bubbles are trapped in the optical path.

  • Acquisition: Record the IR and VCD spectra simultaneously using an FT-VCD spectrometer. Set the resolution to 4 cm −1 and accumulate scans for 1–2 hours. (Note: If using a modern Quantum Cascade Laser (QCL)-VCD, acquisition time drops to minutes).

  • Calibration (Self-Validation): Measure the VCD spectra of analytical standards (a known racemate and a pure enantiomer) to establish a linear calibration curve based on the ΔA of the C=O stretch.

  • Data Analysis: Interpolate the sample's ΔA value against the calibration curve to determine the exact ee.

Comparative Data Analysis

To guide method selection, the performance metrics of the spectroscopic methods are compared against the Chiral HPLC benchmark.

Analytical Parameter 1 H NMR + CSAFT-VCD / QCL-VCDChiral HPLC (Benchmark)
Primary Output Enantiomeric Excess (ee)Absolute Configuration & eeEnantiomeric Excess (ee)
Limit of Detection (LOD) ~2–5% minor enantiomer~1–2% minor enantiomer< 0.1% minor enantiomer
Analysis Time 5–10 minutes1–2 hours (FT) / Mins (QCL)15–45 minutes
Sample Recovery Yes (Non-destructive)Yes (Non-destructive)Difficult (Mobile phase dependent)
Operational Cost Low (Standard NMR tubes)Medium (Specialized cells)High (Chiral columns & solvents)
Key Advantage No chiral column requiredNo chiral auxiliary requiredHighest quantitative precision

Workflow Visualization

Use the following decision matrix to select the optimal validation methodology based on your specific project phase and precision requirements.

EE_Validation_Workflow Start Enantiomeric Purity Validation Decision Select Analytical Technique Start->Decision NMR 1H NMR + CSA (Rapid Screening) Decision->NMR High Throughput, >2% LOD Acceptable VCD FT-VCD / QCL-VCD (Absolute Config + ee) Decision->VCD Structural Elucidation Required HPLC Chiral HPLC (Trace Quantification) Decision->HPLC Regulatory Submission, <0.1% LOD Required

Decision matrix for selecting the optimal enantiomeric excess validation methodology.

References

  • Source: ACS Medicinal Chemistry Letters (via Tango Therapeutics)
  • An Enantiomerically Pure 1,5,7-Trimethyl-3-azabicyclo[3.3.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis Source: RSC Advances URL
  • 〈782〉 Vibrational Circular Dichroism Spectroscopy Source: USP-NF URL
  • Rapid Vibrational Circular Dichroism Spectroscopy via Synchronized Photoelastic Modulator-Quantum Cascade Laser Integration Source: ACS Measurement Science Au URL

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Safety & Regulatory Compliance

Safety

Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate Executive Summary & Chemical Profile Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate (CAS: 1569839-14-0 f...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Waste Management of Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate

Executive Summary & Chemical Profile

Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate (CAS: 1569839-14-0 for the racemic mixture; 1572246-00-4 for the S-enantiomer) is a Boc-protected lactam widely utilized as a building block in medicinal chemistry, notably in the synthesis of PRMT5 inhibitors such as TNG462[1][2]. While the intact solid compound is relatively stable, its disposal requires strict logistical planning. The primary hazard does not stem from intrinsic toxicity, but rather from its latent chemical reactivity. When exposed to acidic waste streams, the Boc (tert-butoxycarbonyl) protecting group undergoes rapid cleavage, leading to the generation of highly pressurized gases[3][4].

Hazard Identification & Causality: The Pressurization Threat

In laboratory waste management, a critical operational error is treating Boc-protected amines as inert organic waste. Understanding the mechanistic causality behind its degradation is essential for safe disposal:

  • The Mechanism: Under acidic conditions (e.g., in the presence of trifluoroacetic acid (TFA) or HCl), the carbonyl oxygen of the tert-butyl carbamate is protonated. This initiates a degradation cascade that releases the free amine, carbon dioxide (CO2), and a highly reactive tert-butyl cation[3][4].

  • The Gas Hazard: In the absence of a trapping agent, the tert-butyl cation rapidly eliminates a proton to form isobutylene gas[3][4].

  • Causality & Risk: The degradation of 1 mole of this compound yields 2 moles of gas (CO2 and isobutylene)[3][5]. If a reaction mixture or waste stream containing this compound is transferred into a tightly sealed waste carboy containing residual acids, the rapid evolution of these gases will cause catastrophic over-pressurization, potentially rupturing the container[6]. Furthermore, isobutylene is a volatile organic compound (VOC) regulated by environmental agencies, necessitating specific mitigation strategies[3].

Waste Compatibility & Quantitative Data Matrix

To mitigate these risks, waste must be segregated based on its physical state and solvent composition.

Waste StreamPrimary ComponentsContainer TypeHazard Mitigation StrategyDisposal Category
Solid Waste Unused chemical, contaminated consumablesStandard solid waste bin (double-bagged)Keep isolated from liquid acids to prevent latent gas evolution.Hazardous Solid Waste
Acidic Liquid Waste TFA/HCl, cleaved lactam, unreacted starting materialHDPE carboy with vented cap Quench with alcohol to trap tert-butyl cation; use vented caps.Non-Halogenated / Halogenated (if DCM present)
Neutral Organic Waste Intact chemical dissolved in EtOAc, Hexanes, etc.Standard HDPE carboy (sealed)Ensure pH > 7 before sealing to prevent spontaneous Boc cleavage.Non-Halogenated Organic Waste

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste and Contaminated Consumables

  • Collection: Gather all unused solid tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate, weighing paper, and contaminated spatulas.

  • Segregation: Place inside a compatible, sealable plastic bag. Crucial Causality: Do not dispose of this solid in bins containing acidic resin waste or acid-soaked paper towels, as ambient moisture and acidity can initiate slow, continuous gas evolution[4].

  • Labeling: Label the outer container as "Toxic Solid Waste - Contains Boc-Protected Organics."

Protocol B: Liquid Waste Management (Post-Reaction & Deprotection Streams) This self-validating protocol ensures that gas generation is chemically quenched and physically vented before final disposal.

  • Chemical Quenching (The Alcohol Trap): Instead of allowing the tert-butyl cation to decompose into isobutylene gas, introduce an alcohol (e.g., ethanol or isopropanol) into the waste mixture. Alcohols act as nucleophiles, trapping the cation to form liquid alkyl tert-butyl ethers (e.g., ethyl tert-butyl ether)[5][7]. This mechanistic intervention reduces isobutylene emissions by 65–95%, drastically lowering the pressurization risk and VOC release[7].

  • Visual Validation: Stir the waste mixture in an open, well-ventilated fume hood for at least 30 minutes. The cessation of active bubbling (CO2 evolution) serves as a visual validation that the primary degradation is complete[3].

  • pH Verification: Before transferring neutral organic waste into a sealed carboy, test the pH of the aqueous layer (if biphasic) or use damp pH paper over the organic layer. If pH < 6, treat the waste as "Acidic" and proceed to Step 4.

  • Transfer and Venting: Transfer the acidic or recently quenched waste into an HDPE waste carboy. Mandatory: Equip the carboy with a pressure-relief vented cap. Never tightly seal a container holding Boc-protected compounds and acidic solvents[6].

  • Segregation: Many Boc deprotections are carried out in chlorinated solvents like dichloromethane (DCM)[8]. If the reaction utilized DCM or chloroform, route the container to "Halogenated Waste." If only alcohols, THF, or ethyl acetate were used, route to "Non-Halogenated Waste"[8].

Process Visualization

WasteDisposal Start Tert-butyl 5-methyl-2- oxopiperidine-1-carboxylate Waste State Physical State? Start->State Solid Solid Waste (Spills/Unused) State->Solid Solid Liquid Liquid Waste (Reaction/Deprotection) State->Liquid Solution SolidBin Hazardous Solid Waste Container Solid->SolidBin Acidic Contains Acid? (e.g., TFA, HCl) Liquid->Acidic Quench Quench with Alcohol (Forms Alkyl Ether) Acidic->Quench Yes Halogen Contains Halogens? Acidic->Halogen No Vented Use Vented Cap (Gas Evolution) Quench->Vented Vented->Halogen HaloBin Halogenated Organic Waste Halogen->HaloBin Yes NonHaloBin Non-Halogenated Organic Waste Halogen->NonHaloBin No

Workflow for the safe segregation and disposal of Boc-protected piperidine derivatives.

References

  • Title: tert-Butyl 5-methyl-2-oxopiperidine-1-carboxylate | CAS Registry Number: 1569839-14-0 Source: chemicalregister.com URL: [Link]

  • Title: Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections (Mechanistic Data) Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Mass Spectrometry: another tool from the PAT toolbox Source: European Pharmaceutical Review URL: [Link]

  • Title: BOC Deprotection Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections (Safety Pressurization) Source: ResearchGate URL: [Link]

Sources

Handling

Laboratory Safety &amp; Operational Masterclass: Handling Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate

As drug development accelerates, the safe and precise handling of chiral building blocks is paramount. Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate (CAS: 1572246-00-4) is a critical intermediate extensively utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the safe and precise handling of chiral building blocks is paramount. Tert-butyl 5-methyl-2-oxopiperidine-1-carboxylate (CAS: 1572246-00-4) is a critical intermediate extensively utilized in the synthesis of advanced oncology therapeutics. Most notably, it serves as a foundational scaffold in the development of MTA-cooperative PRMT5 inhibitors (such as TNG462 and TNG908), which are designed to selectively target MTAP-deleted cancers[1].

While this compound is a highly valuable asset in medicinal chemistry, its structural features—specifically the lipophilic tert-butyloxycarbonyl (Boc) protecting group attached to a piperidinone core—dictate specific handling, personal protective equipment (PPE), and disposal protocols. This guide provides a self-validating, mechanistically grounded operational framework for researchers and scientists.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The compound is typically encountered as a yellow solid[1]. While not acutely toxic, it is classified as a localized irritant[2].

Table 1: Physicochemical & Hazard Profile

Property / Hazard CodeValue / DescriptionMechanistic Implication
Molecular Weight 213.28 g/mol Low molecular weight solid; fine particulates can easily aerosolize if statically charged during transfer.
H315 Causes skin irritation[2]The lipophilic Boc group interacts readily with the stratum corneum, causing localized dermatitis upon prolonged contact.
H319 Causes serious eye irritation[2]Particulate contact with mucosal membranes induces a rapid inflammatory response.
H335 May cause respiratory irritation[2]Inhalation of fugitive dust disrupts alveolar gas exchange surfaces, triggering a coughing reflex.

Crucial Insight: The hazard profile shifts dynamically during operation. When dissolved in common organic solvents like dichloromethane (DCM) for subsequent Boc-deprotection[3], the solvent acts as a carrier, rapidly transporting the lipophilic compound through compromised skin barriers. PPE must account for both the solid state and its operational state in solution.

Dynamic PPE Matrix

Do not rely on default laboratory attire. The following PPE matrix is engineered specifically for the handling of Boc-protected lactams, ensuring that every layer of defense has a clear mechanistic rationale.

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection 100% Nitrile Gloves (min 4 mil thickness)Latex degrades rapidly upon contact with DCM or DMF. Nitrile provides a robust barrier against both the solid powder and the solvent-mediated dermal absorption of the lipophilic intermediate.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses leave the orbital bone exposed. Goggles create a seal, preventing localized mucosal inflammation (H319) from airborne particulates during weighing.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static-induced ignition of co-solvents and prevents particulate accumulation on personal clothing.
Respiratory & Containment Chemical Fume Hood (Face velocity 80-100 fpm)Mitigates H335 (respiratory irritation) by capturing aerosolized dust during transfer operations.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , ensuring that the operator can independently verify the success and safety of the procedure before moving to the next step.

SOP 1: Precision Weighing and Transfer
  • Preparation: Verify fume hood operation (80-100 fpm). Don standard PPE (Nitrile gloves, goggles, lab coat).

  • Static Mitigation: Ground the analytical balance. The compound's powder form can hold a static charge, causing it to aerosolize or cling to the draft shield.

  • Execution: Use a conductive, anti-static weighing boat. Transfer the required mass using a clean, dry stainless-steel spatula.

  • Containment: Seal the source container immediately. Moisture ingress can slowly degrade the Boc protecting group over time, compromising downstream PRMT5 inhibitor synthesis yields[1].

  • System Validation: The balance must return to exactly 0.0000g after the tared boat is removed. If it does not, fugitive dust has settled on the weighing pan, indicating a static or airflow issue that must be corrected immediately.

SOP 2: Spill Mitigation and Decontamination
  • Isolation: Isolate the area and ensure continuous fume hood ventilation.

  • Suppression: Do not dry sweep. Dry sweeping aerosolizes the H335 respiratory irritant. Lightly moisten the powder with a high-flashpoint solvent mixture (e.g., 70% isopropanol/water) to suppress dust generation.

  • Extraction: Wipe up the slurry using absorbent chemical spill pads.

  • Decontamination: Wash the contaminated surface with a mild detergent solution to emulsify and remove residual lipophilic organics.

  • System Validation: Perform a secondary wipe test of the decontaminated area using a solvent-dampened Kimwipe. The wipe should show no visual yellow residue[1], confirming complete removal.

SOP 3: Waste Segregation and Disposal
  • Solid Waste: Place empty vials, contaminated spatulas, and weighing boats into a rigid, puncture-resistant solid hazardous waste bin.

  • Liquid Waste Segregation: If the compound was dissolved in DCM and treated with Trifluoroacetic acid (TFA) for Boc-deprotection[3], the resulting mixture must be strictly segregated into Halogenated Acidic Waste carboys. Mixing this with non-halogenated waste can cause dangerous exothermic reactions.

  • System Validation: Verify that the waste carboy label explicitly states "Toxic Organic Solid/Liquid - Contains Piperidinone Derivatives" before adding the waste stream.

Workflow Visualization

The following diagram maps the logical relationship between the chemical's hazards, the required containment strategies, and the operational workflow.

ChemicalWorkflow Compound Tert-butyl 5-methyl-2- oxopiperidine-1-carboxylate (CAS: 1572246-00-4) Hazards Hazard Assessment: Irritant (H315, H319, H335) Compound->Hazards Risk Evaluation PPE PPE Deployment: Nitrile, Goggles, Lab Coat Hazards->PPE Dictates Containment Primary Containment: Chemical Fume Hood Hazards->Containment Requires Operation Operation: Weighing & Transfer PPE->Operation Protects Operator Containment->Operation Controls Exposure Reaction Downstream Synthesis (e.g., PRMT5 Inhibitors) Operation->Reaction Reagent Addition Disposal Waste Disposal: Solid & Solvent Waste Reaction->Disposal Post-Reaction

Fig 1: Safety and operational workflow for handling Boc-protected piperidinones.

References

  • Cottrell, K. M., et al. "Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion." Journal of Medicinal Chemistry, vol. 68, no. 5, 2025, pp. 5097–5119.[Link]

Sources

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